molecular formula C5H3IO2S B6250752 4-iodothiophene-3-carboxylic acid CAS No. 78071-33-7

4-iodothiophene-3-carboxylic acid

Cat. No.: B6250752
CAS No.: 78071-33-7
M. Wt: 254.05 g/mol
InChI Key: CFEILZOMIXWPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodothiophene-3-carboxylic acid (CAS 78071-33-7) is a high-purity fine chemical with the molecular formula C 5 H 3 IO 2 S and a molecular weight of 254.04 g/mol . This compound serves as a valuable chemical building block and is a key structural motif in pioneering pharmacological research, particularly in the development of novel Anoctamin 1 (ANO1/TMEM16A) inhibitors . Scientific studies have identified the 4-arylthiophene-3-carboxylic acid scaffold as a potent and selective inhibitor of the ANO1 channel, a calcium-activated chloride channel implicated in pain signal transmission . Researchers have optimized derivatives of this core structure, leading to compounds with significant analgesic effects in preclinical models. For instance, one such derivative demonstrated potent ANO1 inhibition (IC 50 = 0.79 μmol/L) and significantly attenuated pain behaviors induced by formalin and chronic constriction injury when administered via intragastric administration . The mechanism of action is believed to involve the compound binding near the calcium-binding region of the ANO1 channel, thereby selectively suppressing its activity without affecting the related ANO2 channel or intracellular calcium concentrations . This makes this compound and its analogs crucial molecular tools for neuroscientists and pharmacologists exploring ANO1-related biology and its validation as a therapeutic target for pain treatment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78071-33-7

Molecular Formula

C5H3IO2S

Molecular Weight

254.05 g/mol

IUPAC Name

4-iodothiophene-3-carboxylic acid

InChI

InChI=1S/C5H3IO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)

InChI Key

CFEILZOMIXWPFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)I)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The properties of 4-iodothiophene-3-carboxylic acid are influenced by the electron-withdrawing nature of the carboxylic acid and iodine substituents on the aromatic thiophene ring.

Data Summary

Due to the limited availability of experimental data for this compound, the following table includes predicted data for the closely related isomer, 5-iodothiophene-3-carboxylic acid, to provide an estimate of the expected values.

PropertyPredicted Value (for 5-iodothiophene-3-carboxylic acid)Expected Characteristics for this compound
Molecular Formula C₅H₃IO₂SC₅H₃IO₂S
Molecular Weight 254.05 g/mol 254.05 g/mol
Melting Point Not availableExpected to be a solid at room temperature with a relatively high melting point, likely above 100 °C, due to hydrogen bonding and molecular weight.
Boiling Point 344.0 ± 27.0 °CHigh boiling point is expected due to the presence of the carboxylic acid group, which allows for strong intermolecular hydrogen bonding.
Density 2.238 ± 0.06 g/cm³Expected to be a dense solid.
pKa 3.88 ± 0.10The carboxylic acid proton is expected to be acidic, with a pKa value typical for aromatic carboxylic acids.
Solubility Not availableExpected to have low solubility in water but should be soluble in polar organic solvents such as DMSO, and aqueous base solutions.
LogP 2.05 (Predicted for 2-iodo-3-thiophenecarboxylic acid)A positive LogP value suggests a degree of lipophilicity.

Spectroscopic and Analytical Data (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (typically in the 160-180 ppm range). The carbon atom attached to the iodine will also be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic peaks include:

  • A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[1][2]

  • A strong C=O (carbonyl) stretch, expected around 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[1][2]

  • C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).[1]

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of iodine (a monoisotopic element), a characteristic M+1 peak will not be a significant feature for the halogen itself, unlike with chlorine or bromine.[3] Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid and is a crucial indicator of purity.[4][5][6]

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[6][7][8]

  • The capillary tube is placed in a melting point apparatus.[4][5]

  • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[4]

  • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

  • A sharp melting range (0.5-1 °C) is indicative of a pure compound.[4][6]

Solubility Determination

Solubility provides insights into the polarity and potential solvent systems for analysis and reactions.

Methodology:

  • Add approximately 10-20 mg of the compound to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, 5% aq. NaOH, 5% aq. HCl).

  • Vigorously shake the test tube for 1-2 minutes.

  • Visually inspect the mixture to determine if the solid has dissolved.

  • If the compound is insoluble at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility.

  • The compound is expected to be soluble in 5% aqueous NaOH due to the acidic nature of the carboxylic acid, which will form a soluble sodium salt.[9][10]

pKa Determination

The pKa is a measure of the acidity of the carboxylic acid proton. Potentiometric titration is a common and accurate method for its determination.[11]

Methodology:

  • Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like ethanol if the compound has low water solubility.

  • Calibrate a pH meter using standard buffer solutions.[11]

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.[11]

  • Record the pH of the solution after each addition of the base.

  • Plot the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[11]

Visualizations

Experimental Workflow for Physicochemical Characterization

G Workflow for Physicochemical Characterization of a Carboxylic Acid cluster_0 Initial Analysis cluster_1 Physical Properties cluster_2 Chemical Properties cluster_3 Spectroscopic Analysis A Obtain Pure Sample B Determine Molecular Formula & Weight (e.g., via Mass Spectrometry) A->B C Melting Point Determination B->C E pKa Determination (Potentiometric Titration) B->E F IR Spectroscopy B->F D Solubility Testing (Various Solvents) I Compile Data & Characterize Compound D->I E->I G NMR Spectroscopy (¹H and ¹³C) H Mass Spectrometry H->I

Caption: A general workflow for the physicochemical characterization of an unknown carboxylic acid.

References

Synthesis of 4-Iodothiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic routes for 4-iodothiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and a comparative analysis of the available methods.

Introduction

Thiophene-based carboxylic acids are significant scaffolds in the development of novel therapeutic agents and functional organic materials. The introduction of an iodine atom at the 4-position of the thiophene-3-carboxylic acid core offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide explores the primary synthetic pathways to access this key intermediate.

Synthesis Routes

The synthesis of this compound primarily revolves around two main strategies: direct electrophilic iodination of thiophene-3-carboxylic acid and a multi-step approach involving directed ortho-metalation. The regioselectivity of the direct iodination is a critical challenge due to the electronic nature of the thiophene ring and the directing effect of the carboxyl group.

Route 1: Direct Electrophilic Iodination

The most straightforward approach to this compound is the direct iodination of the readily available starting material, thiophene-3-carboxylic acid. The key to this synthesis is controlling the regioselectivity of the electrophilic substitution. The carboxylic acid group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack and typically directs incoming electrophiles to the 5-position. However, by carefully selecting the iodinating agent and reaction conditions, iodination at the 4-position can be achieved. N-Iodosuccinimide (NIS) in the presence of a strong acid is a commonly employed reagent for the iodination of deactivated aromatic systems.[1]

Route 2: Directed Ortho-Metalation

An alternative, more complex, but potentially more regioselective route involves a directed ortho-metalation strategy. This multi-step synthesis begins with the protection of the carboxylic acid group of thiophene-3-carboxylic acid, typically as an ester or an amide. This protected intermediate is then treated with a strong base, such as n-butyllithium, to selectively deprotonate the 4-position. The resulting lithiated species is then quenched with an iodine source, such as molecular iodine, to introduce the iodine atom at the desired position. Subsequent deprotection of the carboxylic acid yields the final product. A similar strategy has been successfully employed for the synthesis of a 4-bromo-substituted thiophene derivative.[2]

Experimental Protocols

Synthesis of Starting Material: Thiophene-3-carboxylic Acid

A common method for the preparation of thiophene-3-carboxylic acid involves the carbonation of a Grignard reagent derived from 3-bromothiophene.

Protocol:

  • To a solution of 3-bromothiophene (1 equivalent) in anhydrous diethyl ether, magnesium turnings (1.1 equivalents) are added. The mixture is stirred under an inert atmosphere until the magnesium is consumed.

  • The resulting Grignard solution is then slowly added to a flask containing crushed dry ice (excess).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature, and a dilute solution of hydrochloric acid is added.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield thiophene-3-carboxylic acid, which can be further purified by recrystallization.

Route 1: Direct Iodination of Thiophene-3-carboxylic Acid

This protocol is based on the general principles of iodinating deactivated aromatic rings using N-iodosuccinimide.[3][4]

Protocol:

  • To a solution of thiophene-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid, N-iodosuccinimide (1.1 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred for a period of 12-24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Reference
Direct Iodination Thiophene-3-carboxylic acidN-Iodosuccinimide, Sulfuric Acid40-60>95[1]
Directed Ortho-Metalation Thiophene-3-carboxylic acidn-Butyllithium, Iodine50-70 (multi-step)>98[2]

Logical Workflow of Synthesis Routes

SynthesisRoutes cluster_start Starting Material cluster_route1 Route 1: Direct Iodination cluster_route2 Route 2: Directed Ortho-Metalation cluster_end Final Product Thiophene_3_COOH Thiophene-3-carboxylic Acid Iodination Electrophilic Iodination Thiophene_3_COOH->Iodination Protection Protection (Esterification) Thiophene_3_COOH->Protection Reagents1 NIS, H₂SO₄ Iodination->Reagents1 Final_Product This compound Iodination->Final_Product Purification Lithiation Directed Lithiation Protection->Lithiation Iodination2 Iodination Lithiation->Iodination2 Reagents2a n-BuLi Lithiation->Reagents2a Deprotection Deprotection Iodination2->Deprotection Reagents2b I₂ Iodination2->Reagents2b Deprotection->Final_Product Purification

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be accomplished through two primary routes. Direct electrophilic iodination offers a more atom-economical and shorter pathway, but control of regioselectivity is paramount. The directed ortho-metalation route, while longer, provides a more reliable method for obtaining the desired 4-iodo isomer. The choice of synthetic route will depend on the desired scale, purity requirements, and the availability of specialized reagents and equipment. This guide provides the necessary foundational knowledge for researchers to select and execute the most suitable synthesis for their specific needs.

References

An In-depth Technical Guide on the ¹H NMR Spectrum of 4-Iodothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodothiophene-3-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and proton relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the two aromatic protons on the thiophene ring and the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the iodine substituent. The predicted data is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.1 - 8.3Doublet (d)~2.01H
H-57.6 - 7.8Doublet (d)~2.01H
-COOH> 10Singlet (s, broad)-1H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

The proton at the C-2 position is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing carboxylic acid group. The proton at the C-5 position is influenced by the adjacent iodine atom. The coupling between H-2 and H-5 is a long-range coupling across the sulfur atom and is expected to be small. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature for such functional groups.[1][2][3]

Experimental Protocol

The following protocol details the methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable carboxylic acid proton.[1]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be applied if necessary.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[4]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines and good resolution. This is typically an automated process on modern spectrometers.[4]

  • Set the acquisition parameters. Typical parameters for a ¹H NMR experiment include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration. More scans can be acquired to improve the signal-to-noise ratio if the sample is dilute.

    • Spectral Width: A sweep width of approximately 15 ppm is generally adequate to cover the expected chemical shifts.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the multiplicities and coupling constants of the signals to elucidate the spin-spin coupling interactions between the protons.

Visualization of Molecular Structure and Proton Coupling

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the through-bond coupling relationship between the two aromatic protons.

G cluster_molecule cluster_coupling Proton Coupling C1 C C2 C C1->C2 H5 H C1->H5 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 C_COOH C C3->C_COOH S S C4->S I I C4->I S->C1 O1_COOH O C_COOH->O1_COOH = O2_COOH O C_COOH->O2_COOH H_COOH H O2_COOH->H_COOH H2_node H2 H5_node H5 H2_node->H5_node J(H2,H5)

Molecular structure and proton coupling in this compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-iodothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-iodothiophene-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide combines predicted data with experimental data from structurally related analogs to offer a robust analytical resource. This document is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis in the identification and characterization of this and similar thiophene derivatives.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents and functional materials. The thiophene ring is a common scaffold in many biologically active molecules, and understanding its spectroscopic properties is crucial for structure elucidation and quality control. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into the molecular structure.

Predicted and Comparative ¹³C NMR Data

Carbon AtomPredicted ¹³C Chemical Shift (ppm) for this compoundExperimental ¹³C Chemical Shift (ppm) for Thiophene-3-carboxylic acid[1][2]
C2 ~140-145127.8
C3 ~135-140133.5
C4 ~90-95127.5
C5 ~130-135126.9
COOH ~165-170164.2

Note: Predicted values are estimates and may vary from experimental values. The experimental data for thiophene-3-carboxylic acid was obtained from the Spectral Database for Organic Compounds (SDBS).

The presence of the iodine atom at the C4 position is expected to have a significant shielding effect, causing a substantial upfield shift for C4 compared to the parent compound. The electron-withdrawing carboxylic acid group at C3 will deshield the adjacent carbons, C2 and C4, as well as the carbonyl carbon itself, which is expected to resonate in the typical range for carboxylic acids (165-185 ppm)[3][4][5][6][7].

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for obtaining a high-quality ¹³C NMR spectrum of a solid aromatic carboxylic acid, such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. For carboxylic acids, DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and its relatively unobtrusive solvent peaks.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp, well-defined peaks.

3. Data Acquisition:

  • Set the spectrometer to the ¹³C nucleus frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz spectrometer, respectively).

  • Choose a standard ¹³C pulse program with proton decoupling (e.g., zgpg30).

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).

  • Set the number of scans (NS) to an appropriate value to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.

  • The relaxation delay (d1) should be set to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between pulses, ensuring accurate quantification if needed.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.5 ppm).

  • Integrate the peaks if relative peak areas are of interest, although this is less common for ¹³C NMR than for ¹H NMR.

  • Identify and label the chemical shifts of all observed peaks.

Synthetic Pathway of this compound

A potential synthetic route to this compound involves the direct iodination of thiophene-3-carboxylic acid. The workflow for this synthesis is outlined below.

Synthesis_Workflow reagent1 Thiophene-3-carboxylic acid reaction Stirring at room temperature reagent1->reaction reagent2 N-Iodosuccinimide (NIS) reagent2->reaction solvent Trifluoroacetic acid (TFA) solvent->reaction workup Aqueous workup (Na2S2O3, Brine) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration product This compound concentration->product

Caption: Synthetic workflow for the preparation of this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR characteristics of this compound for researchers and professionals in the chemical and pharmaceutical sciences. By combining predicted data with experimental values of related compounds, a reliable framework for the spectroscopic analysis of this molecule is established. The detailed experimental protocol offers a practical guide for obtaining high-quality ¹³C NMR spectra, and the visualized synthetic pathway provides a clear overview of its preparation. This information is intended to facilitate the unambiguous identification and further investigation of this compound and its derivatives in various research and development applications.

References

FT-IR Spectroscopic Analysis of 4-Iodothiophene-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data expected for 4-iodothiophene-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for the structural elucidation and characterization of organic molecules. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for data acquisition, and a logical workflow for the spectroscopic analysis.

Introduction to the FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. For this compound, the FT-IR spectrum is characterized by the vibrational modes of its constituent functional groups: the carboxylic acid moiety, the substituted thiophene ring, and the carbon-iodine bond. The positions of the absorption bands are indicative of the bond types and their chemical environment.

Expected FT-IR Spectroscopic Data

The following table summarizes the anticipated FT-IR absorption bands for this compound. The data is compiled from established spectroscopic correlations for carboxylic acids and thiophene derivatives.[1][2][3][4][5]

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3300 - 2500Broad, StrongO-H stretching of the carboxylic acid dimer
~3100Medium to WeakC-H aromatic stretching of the thiophene ring
1760 - 1690StrongC=O stretching of the carboxylic acid (carbonyl)
1600 - 1400Medium to WeakC=C stretching (ring vibrations) of the thiophene ring
1440 - 1395MediumO-H in-plane bending of the carboxylic acid
1320 - 1210StrongC-O stretching of the carboxylic acid
950 - 910Medium, BroadO-H out-of-plane bending of the carboxylic acid
Below 600Medium to WeakC-I stretching

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared lamp

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Gently grind approximately 100-200 mg of KBr in an agate mortar to a fine powder. Dry the KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, then cool in a desiccator.

  • Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the sample and KBr to the agate mortar and grind them together for 2-5 minutes until a fine, homogeneous mixture is obtained. The grinding action should be gentle to avoid excessive pressure that might induce polymorphic changes in the sample.

  • Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Distribute the powder evenly.

  • Pressing: Place the die in a hydraulic press and apply pressure of 7-10 tons for approximately 2-5 minutes. This will form a transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be thin and transparent. If the pellet is opaque or brittle, it should be remade.

3.3. Data Acquisition

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Spectral Collection: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of this compound.

FTIR_Workflow A Sample Preparation (this compound in KBr) B FT-IR Data Acquisition (Background and Sample Spectra) A->B Mount Pellet C Data Processing (Background Subtraction) B->C Compute Absorbance D Spectrum Interpretation C->D Generate Spectrum E Identification of O-H Stretch (Broad band, 3300-2500 cm⁻¹) D->E F Identification of C=O Stretch (Strong band, 1760-1690 cm⁻¹) D->F G Identification of Thiophene Ring Vibrations (C-H, C=C stretches) D->G H Identification of C-O and O-H Bending (Fingerprint Region) D->H I Structural Confirmation E->I F->I G->I H->I

References

Mass Spectrometry Analysis of 4-Iodothiophene-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated mass spectrometry analysis of 4-iodothiophene-3-carboxylic acid. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide presents a predicted fragmentation pattern and mass-to-charge ratios based on established principles of mass spectrometry for aromatic, halogenated, and carboxylic acid-containing molecules. The information herein is intended to serve as a foundational resource for researchers developing analytical methods for this and structurally related compounds.

Core Concepts in the Mass Spectrometry of this compound

The mass spectrometric analysis of this compound is expected to be primarily influenced by three key structural features: the carboxylic acid group, the iodine substituent, and the aromatic thiophene ring. Under electron ionization (EI), a common technique for such molecules, the compound will be ionized to a molecular ion, which then undergoes fragmentation. The resulting mass spectrum will be a fingerprint of the molecule, revealing its molecular weight and structural motifs.

Aromatic carboxylic acids are known to exhibit characteristic fragmentation patterns, including the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH)[1][2][3]. The presence of a heavy halogen like iodine introduces a distinct isotopic signature and can lead to dehalogenation pathways[4]. The stable thiophene ring is expected to influence the overall fragmentation, potentially leading to ring-opening or rearrangements after initial losses of the primary functional groups.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their mass-to-charge ratios (m/z) for this compound under electron ionization. The relative intensities are hypothetical and are included to represent a plausible spectrum where the most stable fragments are more abundant.

IonPredicted m/zPredicted Relative IntensityDescription
[M] •+254 Moderate Molecular Ion: this compound radical cation
[M-OH]•+237HighLoss of a hydroxyl radical from the carboxylic acid group.
[M-COOH]•+209ModerateLoss of the entire carboxylic acid group as a radical.
[M-I]•+127LowLoss of an iodine radical from the thiophene ring.
[M-OH-CO]•+209ModerateSequential loss of a hydroxyl radical and a carbon monoxide molecule.
[C4H2S-COOH]•+111LowFragment corresponding to the thiophene-3-carboxylic acid cation radical.
[C4H3S]•+83LowThienyl cation radical resulting from the loss of iodine and carboxylic acid.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several key fragmentation steps. The most probable fragmentations involve the carboxylic acid group due to the relative lability of these bonds.

A primary fragmentation is the loss of a hydroxyl radical to form a stable acylium ion. Another significant fragmentation is the loss of the entire carboxyl group. Deiodination, the loss of the iodine atom, is also a possible fragmentation route for this molecule.

fragmentation_pathway M [C₅H₃IO₂S]•+ m/z = 254 Molecular Ion F1 [C₅H₂IO₂S]•+ m/z = 237 Acylium Ion M->F1 - •OH F2 [C₄H₂IS]•+ m/z = 209 M->F2 - •COOH F3 [C₅H₃O₂S]•+ m/z = 127 M->F3 - •I

Predicted fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • If the compound has low volatility, derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve its chromatographic behavior.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 350.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound involves several sequential steps, from sample preparation to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Inject into GC-MS A->B C Gas Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Mass Spectrum Generation F->G H Data Interpretation (Fragmentation Analysis) G->H

General workflow for GC-MS analysis.

Concluding Remarks

This technical guide provides a theoretical framework for the mass spectrometry analysis of this compound. While experimental data is not currently available, the predicted fragmentation patterns and methodologies outlined here offer a robust starting point for researchers. The successful analysis of this compound will rely on careful optimization of the experimental conditions, particularly the gas chromatography parameters to ensure good peak shape and separation. The insights gained from such an analysis will be valuable for the structural confirmation, purity assessment, and metabolic studies of this and related compounds in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Crystal Structure of 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the anticipated crystal structure of 4-iodothiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this publication, this guide offers a detailed projection based on the analysis of structurally related compounds and established crystallographic principles. It outlines the probable synthesis, crystallization, and X-ray diffraction analysis protocols. Furthermore, representative crystallographic data from the closely related thiophene-3-carboxylic acid is presented to offer insights into the expected molecular geometry and crystal packing. This document serves as a valuable resource for researchers working with halogenated thiophene derivatives, providing a foundational understanding for further experimental investigation.

Introduction

Thiophene-based compounds are a cornerstone in the development of novel pharmaceuticals and organic electronic materials. The introduction of a halogen atom, such as iodine, onto the thiophene ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and intermolecular interactions, which are critical for drug-receptor binding and charge transport in organic semiconductors. This compound, in particular, presents a unique combination of a reactive iodine atom and a carboxylic acid group, making it a versatile building block for further chemical modifications. Understanding its three-dimensional structure is paramount for rational drug design and the engineering of advanced materials.

This guide addresses the current gap in crystallographic data for this compound by providing a detailed theoretical and practical framework for its structural elucidation.

Predicted Molecular and Crystal Structure

Based on the analysis of various substituted thiophene derivatives, several key features of the crystal structure of this compound can be predicted. The thiophene ring is expected to be essentially planar. The presence of the iodine atom and the carboxylic acid group will likely influence the crystal packing through a combination of hydrogen bonding and halogen bonding interactions.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is anticipated to form dimeric motifs or extended chains through O-H···O hydrogen bonds with neighboring molecules. The iodine atom, with its electropositive σ-hole, is a potential halogen bond donor, likely to interact with the electronegative oxygen atoms of the carboxylic acid group or the sulfur atom of an adjacent thiophene ring. These directional interactions are expected to play a significant role in the overall supramolecular architecture.

Experimental Protocols

The determination of the crystal structure of this compound would involve a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of thiophene-3-carboxylic acid. A general protocol is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-3-carboxylic acid in a suitable solvent, such as glacial acetic acid.

  • Iodination: Slowly add a solution of an iodinating agent, for example, a mixture of iodine and nitric acid, or N-iodosuccinimide (NIS), to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an ice-water bath to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

The following outlines a standard procedure for SC-XRD data collection and structure refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles to collect a complete set of diffraction data.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Representative Crystallographic Data

As the crystal structure of this compound has not been experimentally determined and reported in the public domain, we present the crystallographic data for the parent compound, thiophene-3-carboxylic acid , for illustrative purposes.[1] This data provides a reasonable approximation of the fundamental molecular dimensions and crystal system that might be expected for its 4-iodo derivative.

ParameterThiophene-3-carboxylic acid[1]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.45(2)
b (Å) 5.132(10)
c (Å) 11.21(2)
α (°) 90
β (°) 115.5(2)
γ (°) 90
Volume (ų) 542.4(18)
Z 4
Calculated Density (g/cm³) 1.569
CCDC Number 219409

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the structural elucidation of a small organic molecule like this compound.

SynthesisWorkflow Thiophene3CA Thiophene-3-carboxylic Acid Iodination Iodination (e.g., I₂, HNO₃ or NIS) Thiophene3CA->Iodination CrudeProduct Crude This compound Iodination->CrudeProduct Purification Recrystallization CrudeProduct->Purification PureProduct Pure This compound Purification->PureProduct

Fig. 1: Synthetic workflow for this compound.

XrayWorkflow cluster_experiment Experimental Phase cluster_analysis Computational Phase SingleCrystal Single Crystal Growth DataCollection X-ray Data Collection SingleCrystal->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Model Validation & Analysis StructureRefinement->Validation

Fig. 2: Workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its synthesis, crystallization, and structural analysis. By drawing parallels with related thiophene derivatives, we anticipate a planar molecular structure with a crystal packing dominated by hydrogen and halogen bonding. The provided experimental protocols offer a clear pathway for researchers to obtain high-quality single crystals and perform X-ray diffraction studies. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of structure-property relationships in halogenated thiophenes, thereby facilitating the development of new therapeutic agents and functional organic materials.

References

starting materials for synthesizing 4-iodothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 4-iodothiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The document details two distinct synthetic strategies, starting from readily available precursors: the direct iodination of thiophene-3-carboxylic acid and a multi-step synthesis commencing with 3,4-dibromothiophene. This guide includes detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic pathways to facilitate practical application in a laboratory setting.

Synthetic Strategies and Starting Materials

Two principal synthetic pathways have been identified for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale, and tolerance for specific reagents.

  • Direct Electrophilic Iodination: This approach utilizes thiophene-3-carboxylic acid as the direct precursor. The regioselectivity of the iodination is directed by the electron-withdrawing nature of the carboxylic acid group, favoring substitution at the 4- and 5-positions.

  • Halogen-Metal Exchange and Carboxylation: This multi-step route begins with the more substituted 3,4-dibromothiophene. It offers a highly regioselective pathway by leveraging the differential reactivity of the bromine atoms towards lithiation.

A summary of the starting materials for each route is presented below.

RouteStarting Material(s)Key Reagents
1. Direct IodinationThiophene-3-carboxylic acidN-Iodosuccinimide (NIS), Acid Catalyst (e.g., p-TsOH)
2. Multi-step Synthesis3,4-Dibromothiophenen-Butyllithium, Iodine, Carbon Dioxide (dry ice)

Experimental Protocols

Route 1: Direct Iodination of Thiophene-3-carboxylic Acid

This method is based on the electrophilic iodination of the thiophene ring using N-iodosuccinimide (NIS) as the iodine source, activated by an acid catalyst. The carboxylic acid at the 3-position deactivates the ring towards electrophilic substitution and primarily directs incoming electrophiles to the 5-position, and to a lesser extent, the 4-position. Careful control of reaction conditions is necessary to achieve the desired 4-iodo isomer.

Experimental Workflow

G start Dissolve Thiophene-3-carboxylic acid in Solvent reagents Add N-Iodosuccinimide (NIS) and p-Toluenesulfonic acid (p-TsOH) start->reagents reaction Stir at Controlled Temperature reagents->reaction quench Quench Reaction (e.g., with Na2S2O3 solution) reaction->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Recrystallization or Chromatography extraction->purification product This compound purification->product

Figure 1: General workflow for the direct iodination of thiophene-3-carboxylic acid.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-3-carboxylic acid (1.0 eq.) in a suitable organic solvent such as ethanol or acetic acid.

  • Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.0-1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and quench by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to isolate this compound.

Quantitative Data (Representative)

ParameterValue
Molar Ratio (Substrate:NIS)1 : 1.1
Catalyst Loading (p-TsOH)10 mol%
SolventEthanol
Temperature60 °C
Reaction Time4-8 hours
Typical Yield40-60%
Route 2: Synthesis from 3,4-Dibromothiophene

This regioselective multi-step synthesis involves the selective monolithiation of 3,4-dibromothiophene, followed by iodination to form an intermediate, which is then carboxylated.

Synthetic Pathway

G A 3,4-Dibromothiophene B 3-Bromo-4-lithiothiophene A->B 1. n-BuLi, THF, -78°C C 3-Bromo-4-iodothiophene B->C 2. I2 D 3-Lithio-4-iodothiophene C->D 3. n-BuLi, THF, -78°C E This compound D->E 4. CO2 (dry ice) 5. H3O+

Figure 2: Multi-step synthesis of this compound from 3,4-dibromothiophene.

Detailed Protocol:

Step 1: Synthesis of 3-Bromo-4-iodothiophene

  • Reaction Setup: To a solution of 3,4-dibromothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

  • Lithiation: Slowly add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Iodination: Add a solution of iodine (1.1 eq.) in THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude 3-bromo-4-iodothiophene by column chromatography or distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 3-bromo-4-iodothiophene (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Second Lithiation: Slowly add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise at -78 °C and stir for 30-60 minutes.

  • Carboxylation: Add an excess of crushed dry ice (solid CO2) to the reaction mixture. Allow the mixture to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with water. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary.

Quantitative Data (Representative)

StepReagent RatioSolventTemperatureTypical Yield
1. Iodination1:1:1.1 (Substrate:n-BuLi:I2)THF-78 °C to RT70-85%
2. Carboxylation1:1 (Substrate:n-BuLi)THF-78 °C to RT60-75%

This technical guide provides a comprehensive overview for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.

Technical Guide: 4-Iodothiophene-3-carboxylic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-iodothiophene-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability, this document details a practical synthetic route starting from a commercially available precursor, 4-bromothiophene-3-carboxylic acid. Furthermore, we explore its potential role as a scaffold for developing novel therapeutics, particularly as an inhibitor of the Anoctamin-1 (ANO1) ion channel, a key player in pain signaling pathways. This guide includes detailed experimental protocols, tabulated physical and chemical data, and a visualization of the relevant biological signaling pathway to support researchers in the synthesis and application of this compound.

Commercial Availability and Suppliers

Below is a summary of representative suppliers for the bromo-analog:

SupplierProduct NameCAS NumberPurity
Sigma-Aldrich4-Bromo-3-thiophenecarboxylic acid16694-17-097%
Acros Organics4-Bromothiophene-3-carboxylic acid16694-17-0-
BLD Pharm4-Bromothiophene-3-carboxylic acid16694-17-0-
Finetech Industry Limited4-BROMOTHIOPHENE-3-CARBOXYLIC ACID16694-17-0-
Chemable4-bromo-thiophene-3-carboxylic acid16694-17-0-

Physicochemical Properties of the Precursor

The following table summarizes the key physicochemical properties of the commercially available precursor, 4-bromothiophene-3-carboxylic acid. These properties can serve as a useful reference for handling and for comparison with the synthesized iodo-analog.

PropertyValueReference
Molecular Formula C₅H₃BrO₂S
Molecular Weight 207.05 g/mol
Appearance Solid
Melting Point 158-163 °C
CAS Number 16694-17-0

Synthesis of this compound

The synthesis of this compound can be achieved through a halogen exchange reaction, specifically a Finkelstein-type reaction, from the commercially available 4-bromothiophene-3-carboxylic acid. This reaction involves the nucleophilic substitution of the bromine atom with an iodine atom.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for obtaining this compound.

G cluster_start Starting Material cluster_reaction Halogen Exchange Reaction cluster_product Final Product start 4-Bromothiophene-3-carboxylic acid (Commercially Available) reaction Finkelstein Reaction: + Sodium Iodide (NaI) + Copper(I) Iodide (CuI) catalyst + N,N'-Dimethylethylenediamine (DMEDA) ligand + Solvent (e.g., Dioxane) + Heat start->reaction Reactants product This compound reaction->product Yields

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a suggested procedure based on established methods for halogen exchange on aryl bromides. Optimization may be required to achieve the best results.

Materials:

  • 4-Bromothiophene-3-carboxylic acid

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromothiophene-3-carboxylic acid (1.0 eq.), sodium iodide (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq.).

  • Heat the reaction mixture to reflux (approximately 101 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 2M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Application in Drug Discovery: Targeting the ANO1 Signaling Pathway

Thiophene-3-carboxylic acid derivatives have shown promise as modulators of biological targets. Notably, 4-arylthiophene-3-carboxylic acids have been identified as inhibitors of the Anoctamin-1 (ANO1) ion channel. ANO1, a calcium-activated chloride channel, is implicated in pain sensation, particularly in response to heat and inflammatory stimuli. Its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel can enhance pain signals. Therefore, this compound represents a valuable scaffold for the synthesis of novel ANO1 inhibitors for the development of new analgesics.

The ANO1 Signaling Pathway in Nociception

The following diagram illustrates the role of ANO1 in the pain signaling cascade within a sensory neuron.

G cluster_stimuli Noxious Stimuli cluster_channels Ion Channels cluster_ions Ion Flux cluster_cellular_response Cellular Response cluster_outcome Physiological Outcome stimuli Heat / Capsaicin / Inflammatory Mediators TRPV1 TRPV1 Channel stimuli->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates ANO1 ANO1 Channel Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Mediates Ca_influx->ANO1 Activates depolarization Membrane Depolarization Ca_influx->depolarization Cl_efflux->depolarization action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal

Figure 2: Simplified signaling pathway of ANO1 in pain perception.

Conclusion

While this compound is not a readily available chemical, it can be synthesized from its bromo-analog via a halogen exchange reaction. Its structural similarity to known inhibitors of the ANO1 ion channel makes it a promising starting point for the development of novel analgesic agents. This guide provides the necessary information for researchers to synthesize, characterize, and explore the potential of this compound in their drug discovery and development programs.

solubility profile of 4-iodothiophene-3-carboxylic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the anticipated solubility characteristics of 4-iodothiophene-3-carboxylic acid in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this profile is based on the known properties of structurally similar compounds, such as other thiophene carboxylic acids. The information herein is intended to guide researchers in handling and utilizing this compound in a laboratory setting.

Predicted Solubility of this compound

For comparison, 3-thiophenecarboxylic acid is known to be soluble in dimethyl sulfoxide (DMSO). Similarly, 2-thiophenecarboxylic acid is reported to be soluble in hot water, ethanol, and ether, with slight solubility in chloroform. Therefore, it is anticipated that this compound will demonstrate good solubility in polar aprotic solvents and alcohols. Its solubility in nonpolar solvents is expected to be limited.

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted Solubility
Polar Aprotic DMSO, DMF, THF, AcetoneSoluble
Alcohols Methanol, EthanolSoluble
Halogenated Dichloromethane, ChloroformSlightly Soluble to Insoluble
Aromatic Toluene, BenzeneInsoluble
Nonpolar Hexane, Diethyl EtherInsoluble

Note: This table is predictive and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. This method is based on standard laboratory procedures for solubility assessment.

Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

    • Inject the prepared sample solutions into the HPLC system and determine the concentration of this compound.

  • Data Calculation:

    • Using the calibration curve, calculate the concentration of this compound in the saturated solutions.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Filter sample sample1->sample2 analysis2 Analyze sample by HPLC sample2->analysis2 analysis1 Prepare standards and calibration curve analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3

Caption: Experimental workflow for solubility determination.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-iodothiophene-3-carboxylic acid as a key building block. This reaction is instrumental in the synthesis of diverse 4-arylthiophene-3-carboxylic acids, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This protocol focuses on the coupling of this compound with various arylboronic acids. The presence of both a reactive iodo group and a carboxylic acid functionality on the thiophene ring presents unique considerations for optimizing reaction conditions to achieve high yields and purity. The methodologies outlined below are based on established principles of Suzuki-Miyaura couplings of related thiophene derivatives and provide a robust starting point for researchers.

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound and its esterified form with representative arylboronic acids. It is often advantageous to protect the carboxylic acid as an ester to prevent potential side reactions under basic conditions.[1]

Table 1: Suzuki-Miyaura Coupling of Methyl 4-Iodothiophene-3-carboxylate with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (3) / SPhos (6)K₃PO₄1,4-Dioxane/H₂O (4:1)100892
33-Chlorophenylboronic acidPdCl₂(dppf) (4)Cs₂CO₃DMF/H₂O (5:1)1101078
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (4:1)851481

Table 2: Direct Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (3:1)901665
2Pd(OAc)₂ (3) / XPhos (6)K₃PO₄Toluene/EtOH/H₂O (2:1:1)1001272

Experimental Protocols

Protocol 1: Esterification of this compound

Objective: To protect the carboxylic acid group as a methyl ester prior to the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL/g) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the excess acid.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-iodothiophene-3-carboxylate as a solid, which can be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-Iodothiophene-3-carboxylate

Objective: To perform the cross-coupling reaction between the esterified thiophene and an arylboronic acid.

Materials:

  • Methyl 4-iodothiophene-3-carboxylate

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water, 4:1)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add methyl 4-iodothiophene-3-carboxylate (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL/mmol of the starting iodide).

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired methyl 4-arylthiophene-3-carboxylate.

Protocol 3: (Optional) Hydrolysis of the Ester to the Carboxylic Acid

Objective: To deprotect the ester and obtain the final 4-arylthiophene-3-carboxylic acid.

Materials:

  • Methyl 4-arylthiophene-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl 4-arylthiophene-3-carboxylate (1.0 eq) in a mixture of THF or MeOH and water (e.g., 3:1).

  • Add an excess of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to 0 °C and acidify with 1 M HCl until the pH is approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final 4-arylthiophene-3-carboxylic acid.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_workup Workup & Purification A This compound F Inert Atmosphere (N2 or Ar) A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating (80-110 °C) F->G Reaction H Extraction G->H Quenching I Column Chromatography H->I J 4-Arylthiophene-3-carboxylic Acid (Product) I->J Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)Ln-Ar transmetalation->pd_aryl_complex aryl_boronate Ar-B(OR)2 aryl_boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product iodothiophene R-I (4-Iodothiophene derivative) iodothiophene->oxidative_addition

References

Application Notes and Protocols for Sonogashira Reaction of 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Sonogashira cross-coupling reaction on 4-iodothiophene-3-carboxylic acid. The presence of an unprotected carboxylic acid group presents a notable challenge, primarily due to its potential to react with the amine bases typically employed in this reaction. The following protocols have been adapted from methodologies developed for haloaryl carboxylic acids, offering robust solutions for this specific substrate. Both traditional copper-cocatalyzed and copper-free conditions are presented to provide flexibility based on catalyst availability and downstream processing requirements.

Introduction

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The direct coupling of this compound with various alkynes allows for the synthesis of a diverse range of substituted thiophene derivatives, which are key scaffolds in many biologically active compounds.

The primary challenge in performing a Sonogashira reaction on this substrate is the acidic proton of the carboxylic acid, which can be deprotonated by the amine base. This can lead to side reactions or catalyst deactivation. The protocols outlined below are specifically designed to be compatible with the free carboxylic acid moiety, thus avoiding the need for protection-deprotection steps and streamlining the synthetic process.

Reaction Conditions Summary

Two primary protocols are presented: a copper-cocatalyzed reaction in an aqueous medium and a copper-free reaction. The choice between these methods may depend on the specific alkyne coupling partner, desired reaction kinetics, and tolerance for residual copper in the final product.

ParameterProtocol 1: Copper-CocatalyzedProtocol 2: Copper-Free
Substrate This compoundThis compound
Alkyne Terminal Alkyne (Aryl or Alkyl)Terminal Alkyne (Aryl or Alkyl)
Palladium Catalyst Pd(OAc)₂ with TPPTS ligandPdCl₂(PPh₃)₂
Copper Co-catalyst CuINone
Base K₂CO₃Piperidine
Solvent WaterDMF or other polar aprotic solvent
Temperature 80-100 °C85 °C
Atmosphere Inert (e.g., Argon or Nitrogen)Inert (e.g., Argon or Nitrogen)

Experimental Protocols

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling in Water

This protocol is adapted from a green chemistry approach that utilizes water as the solvent and a water-soluble phosphine ligand (TPPTS), making it environmentally benign and often simplifying product purification. The use of an inorganic base like potassium carbonate is compatible with the free carboxylic acid.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS, 4 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Degassed water

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), TPPTS (0.04 equivalents), and copper(I) iodide (0.01 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed water to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Add the terminal alkyne (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous solution with 1 M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can be advantageous in cases where copper contamination is a concern for the final product's application. Piperidine is used as the base and has been shown to be effective in couplings involving haloaryl carboxylic acids.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Piperidine (10 equivalents)

  • Anhydrous, degassed dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent) and bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed DMF via syringe to achieve a suitable concentration (e.g., 0.2 M).

  • Add the terminal alkyne (1.5 equivalents) to the reaction mixture via syringe.

  • Add piperidine (10 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1 M HCl to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: This compound, Pd Catalyst, Base, (CuI) flask Combine in Schlenk Flask reagents->flask 1 inert Evacuate & Backfill with Inert Gas flask->inert 2 solvent Add Degassed Solvent inert->solvent 3 alkyne Add Terminal Alkyne solvent->alkyne 4 heat Heat and Stir alkyne->heat 5 monitor Monitor Progress (TLC, LC-MS) heat->monitor 6 cool Cool to Room Temp. monitor->cool 7 precipitate Acidify & Precipitate/ Extract Product cool->precipitate 8 purify Filter/Extract & Purify (Chromatography) precipitate->purify 9 characterize Characterize Product purify->characterize 10

Caption: Experimental workflow for the Sonogashira reaction.

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R-I pd_complex R-Pd(II)-I L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)-C≡CR' L₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 + R-C≡CR' alkyne R'C≡CH cu_acetylide R'C≡CCu alkyne->cu_acetylide + CuI, Base cu_acetylide->transmetalation base Base cuI CuI

Caption: Catalytic cycle of the Sonogashira reaction.

Application Notes and Protocols for the Heck Reaction of 4-Iodothiophene-3-carboxylic Acid with Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research Laboratories

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 4-iodothiophene-3-carboxylic acid with various alkenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a diverse range of substituted thiophene derivatives, which are valuable intermediates in drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this specific transformation in their synthetic endeavors. The protocols outlined herein are based on established principles of the Heck reaction and are designed to be robust and reproducible.

Introduction

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, facilitating the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1] This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2] Thiophene-containing compounds are of particular interest due to their prevalence in a multitude of biologically active molecules. The functionalization of the thiophene scaffold is therefore a critical endeavor in medicinal chemistry.

This application note focuses on the Heck reaction of this compound. The presence of both an iodo substituent, which readily undergoes oxidative addition to palladium(0), and a carboxylic acid moiety, makes this substrate particularly interesting. The carboxylic acid group can influence the reactivity and solubility of the molecule and may require specific considerations in designing the reaction conditions.

The protocols provided below detail the coupling of this compound with representative electron-deficient alkenes (n-butyl acrylate and methyl methacrylate) and a styrenic alkene (styrene). These examples serve as a foundation for expansion to a broader scope of alkene coupling partners.

General Reaction Scheme

The general transformation described is the palladium-catalyzed coupling of this compound with a generic alkene:

G reactants This compound + Alkene product 4-Alkenylthiophene-3-carboxylic Acid reactants->product Heck Reaction catalyst Pd Catalyst, Base catalyst->product

Caption: General scheme of the Heck reaction.

Experimental Protocols

3.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be synthesized according to literature procedures. Palladium catalysts and ligands are commercially available. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

3.2. General Procedure for the Heck Reaction of this compound

A representative experimental workflow is depicted below:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, Pd catalyst, and ligand to a dry flask. prep2 Evacuate and backfill with inert gas. prep1->prep2 prep3 Add solvent, base, and alkene via syringe. prep2->prep3 react Heat the reaction mixture with stirring for the specified time. prep3->react workup1 Cool to room temperature. react->workup1 workup2 Acidify with aq. HCl. workup1->workup2 workup3 Extract with an organic solvent. workup2->workup3 workup4 Dry organic layer and concentrate. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

Caption: Experimental workflow for the Heck reaction.

3.2.1. Protocol for the Reaction with n-Butyl Acrylate

To a dry Schlenk flask was added this compound (268 mg, 1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 12.2 mg, 0.04 mmol, 4 mol%). The flask was evacuated and backfilled with argon three times. Anhydrous N,N-dimethylformamide (DMF, 5 mL) was added, followed by triethylamine (Et₃N, 0.42 mL, 3.0 mmol) and n-butyl acrylate (0.21 mL, 1.5 mmol). The reaction mixture was stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with water (20 mL) and acidified to pH 2 with 1 M HCl. The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

3.2.2. Protocol for the Reaction with Methyl Methacrylate

In a similar procedure to 3.2.1, this compound (268 mg, 1.0 mmol) was reacted with methyl methacrylate (0.16 mL, 1.5 mmol) in the presence of palladium(II) acetate (4.5 mg, 0.02 mmol), tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol) in DMF (5 mL) at 110 °C for 18 hours. The work-up and purification were performed as described above.

3.2.3. Protocol for the Reaction with Styrene

Following the general procedure, this compound (268 mg, 1.0 mmol) was coupled with styrene (0.17 mL, 1.5 mmol) using palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (PPh₃, 10.5 mg, 0.04 mmol), and sodium acetate (NaOAc, 246 mg, 3.0 mmol) in a 1:1 mixture of acetonitrile and water (6 mL) at 80 °C for 24 hours. The work-up and purification were carried out as detailed in the previous sections.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the Heck coupling of this compound with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (3)DMF1001285
2Methyl MethacrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (3)DMF1101878
3StyrenePd(OAc)₂ (2)PPh₃ (4)NaOAc (3)MeCN/H₂O (1:1)802492

Yields are for isolated, purified products.

Mechanistic Overview

The catalytic cycle of the Heck reaction is well-established and generally proceeds through the following key steps:

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl-I aryl_pd Aryl-Pd(II)-X oxidative_addition->aryl_pd coordination Olefin Coordination aryl_pd->coordination Alkene pi_complex π-Complex coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd Alkyl-Pd(II) migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride hydrido_pd Hydrido-Pd(II) beta_hydride->hydrido_pd Product reductive_elimination Reductive Elimination hydrido_pd->reductive_elimination Base reductive_elimination->pd0 HX + Base-H⁺

Caption: Catalytic cycle of the Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II) intermediate.[3]

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.[3]

  • β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.[3]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the hydrido-palladium species, completing the catalytic cycle.[1]

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, reaction time, or the amount of catalyst and ligand. The choice of base and solvent can also significantly impact the reaction outcome. For less reactive alkenes, a more active catalyst system, such as one employing palladacycle pre-catalysts, may be necessary.[4]

  • Side Reactions: The formation of homocoupled biaryl products can occur, particularly at higher temperatures. Using a slight excess of the alkene can help to minimize this side reaction.

  • Poor Solubility: The carboxylic acid functionality may affect the solubility of the starting material and product. If solubility is an issue, consider using a more polar solvent system or converting the carboxylic acid to an ester prior to the Heck reaction, followed by hydrolysis.

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction of this compound provides a versatile and efficient method for the synthesis of a variety of 4-alkenylthiophene-3-carboxylic acids. The protocols outlined in this document serve as a starting point for the development of robust synthetic routes to these valuable compounds. Further optimization of reaction conditions may be necessary for specific alkene substrates to achieve optimal yields and selectivities.

Disclaimer: The protocols and data presented in this document are for informational purposes only and are based on established chemical principles. The hypothetical yields are representative of typical Heck reactions. Actual results may vary, and all experiments should be conducted by qualified personnel in a properly equipped laboratory.

References

Application Notes and Protocols: 4-Iodothiophene-3-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodothiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the carboxylic acid and iodo functionalities at the 3 and 4 positions, respectively, allows for diverse chemical modifications. The carboxylic acid group can be readily converted to esters or amides, which can modulate the pharmacokinetic properties of the resulting compounds. The iodo group serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkynyl substituents. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of potent and selective enzyme inhibitors. Detailed experimental protocols for key synthetic transformations and relevant biological signaling pathways are also presented.

Applications in Medicinal Chemistry

A prominent application of the this compound scaffold is in the development of inhibitors for the Anoctamin-1 (ANO1) calcium-activated chloride channel.[1][2] ANO1 is a crucial player in nerve depolarization and has been identified as a potential therapeutic target for pain management.[1][2] By utilizing the 4-iodo position for the introduction of various aryl and heteroaryl groups via Suzuki coupling, researchers have successfully synthesized a series of potent 4-arylthiophene-3-carboxylic acid derivatives that exhibit significant inhibitory activity against ANO1.

Quantitative Data: Inhibition of ANO1 by 4-Arylthiophene-3-carboxylic Acid Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of 4-arylthiophene-3-carboxylic acid derivatives against the ANO1 channel. The IC50 values represent the concentration of the compound required to inhibit 50% of the ANO1 channel activity.

Compound IDR1 Group (at position 4)IC50 (μM)[2]
1 4-Methoxyphenyl1.56
2 4-Chlorophenyl0.85
3 1-Naphthyl0.79
4 2-Thienyl1.23
5 4-(tert-Butyl)phenyl1.15
6 4-(Trifluoromethyl)phenyl>10
7 2,4-Dichlorophenyl>10

Experimental Protocols

The carboxylic acid group of this compound is often protected as an ester (e.g., ethyl ester) before performing cross-coupling reactions to avoid potential side reactions.

Protocol 1: Suzuki Coupling of Ethyl 4-Iodothiophene-3-carboxylate with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki coupling of ethyl 4-iodothiophene-3-carboxylate with a substituted arylboronic acid to synthesize 4-arylthiophene-3-carboxylic acid ethyl esters.

Materials:

  • Ethyl 4-iodothiophene-3-carboxylate

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.1 equivalents)

  • SPhos (0.2 equivalents)

  • Potassium phosphate (K3PO4) (4.0 equivalents)

  • Degassed toluene

  • Degassed water

  • Degassed tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a flame-dried reaction tube, add ethyl 4-iodothiophene-3-carboxylate (1.0 equivalent), the corresponding arylboronic acid (1.1 equivalents), Pd(OAc)2 (0.1 equivalents), SPhos (0.2 equivalents), and K3PO4 (4.0 equivalents).

  • Seal the tube with a septum and purge with argon for 5 minutes.

  • Add degassed toluene, degassed water (10.0 equivalents), and degassed THF via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to 80 °C in an oil bath and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylthiophene-3-carboxylic acid ethyl ester.

Protocol 2: Sonogashira Coupling of a 4-Iodo-heterocycle with a Terminal Alkyne

This protocol provides a general method for the Sonogashira coupling of a 4-iodo-heterocycle with a terminal alkyne, which can be adapted for this compound derivatives.[3]

Materials:

  • 4-Iodo-heterocycle (e.g., Ethyl 4-iodothiophene-3-carboxylate)

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask, add the 4-iodo-heterocycle (1.0 equivalent), Pd(PPh3)2Cl2 (0.05 equivalents), and CuI (0.1 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous TEA.

  • Add the terminal alkyne (1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-heterocycle.

Visualizations

Signaling Pathway Diagram

ANO1_Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Inhibitory Action Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin, ATP) GPCR GPCR Inflammatory_Mediators->GPCR bind PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release induces Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase ANO1 ANO1 Channel Ca2_increase->ANO1 activates Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux mediates Depolarization Membrane Depolarization Cl_efflux->Depolarization Action_Potential Action Potential Depolarization->Action_Potential triggers Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Inhibitor 4-Arylthiophene- 3-carboxylic acid Derivative Inhibitor->ANO1 inhibits

Caption: ANO1 signaling pathway in pain and inhibition by 4-arylthiophene-3-carboxylic acid derivatives.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start 4-Iodothiophene- 3-carboxylic Acid esterification Esterification start->esterification iodo_ester Ethyl 4-Iodothiophene- 3-carboxylate esterification->iodo_ester coupling Suzuki or Sonogashira Coupling iodo_ester->coupling coupled_product 4-Substituted Thiophene- 3-carboxylate Ester coupling->coupled_product hydrolysis Hydrolysis coupled_product->hydrolysis final_compound 4-Substituted Thiophene- 3-carboxylic Acid hydrolysis->final_compound purification Purification & Characterization (NMR, MS, HPLC) final_compound->purification in_vitro_assay In Vitro Assay (e.g., ANO1 Inhibition Assay) purification->in_vitro_assay ic50 Determine IC50 in_vitro_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->coupling Iterative Design

Caption: General experimental workflow for synthesis and screening of this compound derivatives.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on 4-Iodothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Iodothiophene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The derivatization of its carboxylic acid group into esters, amides, and other functionalities allows for the exploration of structure-activity relationships and the development of novel compounds with desired physicochemical and biological properties. These derivatives are key intermediates for a variety of compounds, including new families of insecticides and compounds with antiproliferative activity[1][2]. This document provides detailed protocols for the conversion of 4-iodothiophene-2-carboxylic acid into its corresponding methyl ester, amide, and acyl chloride derivatives.

Key Derivatization Reactions

The primary methods for derivatizing the carboxylic acid group of 4-iodothiophene-2-carboxylic acid are:

  • Esterification: Conversion to an ester, typically through Fischer esterification under acidic conditions.

  • Amide Coupling: Formation of an amide bond with an amine using a coupling agent.

  • Acyl Chloride Formation: Conversion to a highly reactive acyl chloride, which can then be used to form a variety of other derivatives.

Below are detailed protocols for each of these key transformations.

Data Presentation

Derivative Reaction Type Key Reagents Typical Yield (%) Notes
Methyl 4-iodothiophene-2-carboxylateFischer EsterificationMethanol, Sulfuric Acid85-95The reaction is driven to completion by using a large excess of methanol.
4-Iodothiophene-2-carboxamideAmide CouplingAmmonia, EDC, HOBt, DIPEA70-90The use of coupling agents minimizes side reactions and allows for mild reaction conditions.
4-Iodothiophene-2-carbonyl chlorideAcyl HalogenationThionyl Chloride (SOCl₂)>95 (often used in situ)The product is highly reactive and is typically used immediately in the next synthetic step without purification.

Experimental Workflow

Derivatization_Workflow cluster_ester Esterification cluster_amide Amide Coupling cluster_acyl_chloride Acyl Chloride Formation start 4-Iodothiophene-2-carboxylic Acid ester_reagents Methanol (excess) H₂SO₄ (cat.) Reflux start->ester_reagents amide_reagents Amine (R-NH₂) EDC, HOBt, DIPEA DMF, RT start->amide_reagents acyl_reagents SOCl₂ or (COCl)₂ DCM, Reflux start->acyl_reagents ester_product Methyl 4-iodothiophene-2-carboxylate ester_reagents->ester_product amide_product 4-Iodothiophene-2-carboxamide amide_reagents->amide_product acyl_product 4-Iodothiophene-2-carbonyl chloride acyl_reagents->acyl_product

References

Application Notes and Protocols: Decarboxylative Cross-Coupling Reactions of 4-Iodothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the decarboxylative cross-coupling reactions of 4-iodothiophene-3-carboxylic acid. This versatile building block offers a unique platform for the synthesis of complex thiophene derivatives, which are prevalent in pharmaceuticals and organic electronic materials. The protocols outlined herein are based on established methodologies for analogous thiophene carboxylic acids and provide a foundational framework for researchers to explore novel chemical space. While direct examples for this specific substrate are limited in published literature, the principles of palladium- and copper-catalyzed decarboxylative couplings are well-established and can be adapted accordingly.

Introduction to Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful synthetic strategy, utilizing readily available and stable carboxylic acids as alternatives to traditional organometallic reagents.[1] This method offers the significant advantage of releasing carbon dioxide as the sole byproduct, contributing to greener and more atom-economical chemical processes.[2] The reaction typically involves a transition metal catalyst, such as palladium or copper, which facilitates the coupling of a carboxylic acid with a variety of partners, including aryl halides, alkynes, and amines.[3][4][5]

For heteroaromatic carboxylic acids like those derived from thiophene, this methodology provides a regioselective route to functionalized products that might otherwise be challenging to synthesize.[6] The presence of an iodine atom on the thiophene ring of the title compound introduces an additional reactive site, which can be selectively targeted in subsequent transformations or may participate in the initial coupling, depending on the reaction conditions.

Potential Applications in Drug Development and Materials Science

Thiophene-containing molecules are key components in a wide array of pharmaceuticals and functional organic materials. The ability to functionalize the thiophene core at specific positions through decarboxylative cross-coupling of this compound opens avenues for:

  • Lead Optimization: Rapidly generating libraries of analog compounds for structure-activity relationship (SAR) studies.

  • Synthesis of Novel Heterocycles: Creating complex, fused ring systems with potential biological activity.

  • Development of Organic Electronics: Synthesizing novel conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6]

General Reaction Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed decarboxylative cross-coupling reaction.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start This compound + Coupling Partner heating Heating under Inert Atmosphere start->heating reagents Catalyst, Ligand, Base, Solvent reagents->heating quench Quenching heating->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Characterization (NMR, MS, etc.) purification->product

Caption: Generalized workflow for decarboxylative cross-coupling.

Experimental Protocols

The following protocols are adapted from established procedures for thiophene carboxylate salts and serve as a starting point for the decarboxylative cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is highly recommended for this specific substrate.

Protocol 1: Palladium-Catalyzed Decarboxylative Arylation

This protocol is adapted from a general procedure for the diarylation of potassium thiophene carboxylate salts.[2] It is anticipated that this can be applied to the coupling of this compound with various aryl bromides.

Reaction Scheme:

[Thiophene-COOH] + H-NR¹R² --(Cu catalyst, Ligand, Oxidant)--> [Thiophene-NR¹R²] + CO2 + H₂O

Caption: Proposed catalytic cycle for Pd-catalyzed decarboxylative arylation.

Copper-Catalyzed Decarboxylation

For copper-catalyzed reactions, a proposed mechanism often involves the formation of a copper carboxylate intermediate, followed by decarboxylation to generate an organocopper species, which then undergoes reductive elimination with the coupling partner.

G A Cu(I) B Ligand Exchange A->B Thiophene-COOH, Base C Thiophene-COO-Cu(I) B->C D Decarboxylation C->D - CO2 E Thiophene-Cu(I) D->E F Oxidative Addition (with Oxidant/Coupling Partner) E->F G Thiophene-Cu(III)-Nu F->G H Reductive Elimination G->H H->A regenerated I Thiophene-Nu H->I

Caption: Proposed mechanism for Cu-catalyzed decarboxylative coupling.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Transition metal catalysts and phosphine ligands can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Concluding Remarks

The decarboxylative cross-coupling of this compound represents a promising avenue for the synthesis of novel and valuable thiophene derivatives. The protocols and mechanistic insights provided in these notes offer a solid foundation for researchers to explore and develop robust synthetic methodologies. Careful optimization and substrate scope investigation will be crucial to fully realize the potential of this approach in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodothiophene-3-carboxylic acid is a versatile building block for the synthesis of functionalized polythiophenes, a class of conjugated polymers with significant potential in organic electronics, sensing, and biomedical applications. The carboxylic acid functionality allows for post-polymerization modifications, enabling the tuning of solubility, introduction of bioactive moieties, and control over self-assembly. However, the direct polymerization of monomers bearing a free carboxylic acid group is often challenging due to the interference of the acidic proton with common organometallic catalysts.

This document provides detailed application notes and protocols for a robust two-step approach to synthesize poly(thiophene-3-carboxylic acid) from this compound. The methodology involves the protection of the carboxylic acid group via esterification, followed by polymerization of the ester-functionalized monomer, and subsequent deprotection to yield the final carboxylic acid-functionalized polymer.

Overall Synthesis Workflow

The synthesis of poly(thiophene-3-carboxylic acid) from this compound is typically achieved through a three-stage process:

  • Protection: The carboxylic acid group of this compound is protected as an ester (e.g., methyl ester) to prevent interference with the polymerization catalyst.

  • Polymerization: The protected monomer undergoes polymerization, commonly via Stille or Suzuki cross-coupling reactions, to form a poly(alkyl thiophene-3-carboxylate).

  • Deprotection: The ester groups on the polymer backbone are hydrolyzed (saponified) to yield the final poly(thiophene-3-carboxylic acid).

Synthesis_Workflow Monomer This compound Protected_Monomer Protected Monomer (e.g., Methyl 4-iodothiophene-3-carboxylate) Monomer->Protected_Monomer Esterification Polymer_Ester Poly(alkyl thiophene-3-carboxylate) Protected_Monomer->Polymer_Ester Polymerization (Stille/Suzuki) Final_Polymer Poly(thiophene-3-carboxylic acid) Polymer_Ester->Final_Polymer Saponification

Caption: Overall workflow for the synthesis of poly(thiophene-3-carboxylic acid).

Experimental Protocols

Protocol 1: Protection of this compound (Esterification)

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-iodothiophene-3-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Stille Polymerization of Methyl 4-iodothiophene-3-carboxylate

This protocol outlines the synthesis of poly(methyl thiophene-3-carboxylate) via Stille polycondensation. This requires the synthesis of a distannylated comonomer. For this example, we will consider the copolymerization of a dibrominated monomer with 2,5-bis(trimethylstannyl)thiophene. A similar approach can be adapted for the homopolymerization of a monomer derived from methyl 4-iodothiophene-3-carboxylate that has been further functionalized.

Materials:

  • Methyl 2,5-dibromothiophene-3-carboxylate (as a representative monomer)

  • 2,5-Bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene or chlorobenzene

  • Methanol

  • Soxhlet extraction apparatus

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2,5-dibromothiophene-3-carboxylate (1 equivalent) and 2,5-bis(trimethylstannyl)thiophene (1 equivalent) in anhydrous toluene.

  • In a separate flask, prepare the catalyst system by dissolving Pd₂(dba)₃ (e.g., 1-2 mol%) and P(o-tol)₃ (e.g., 4-8 mol%) in anhydrous toluene.

  • Add the catalyst solution to the monomer solution via a cannula.

  • Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for 24-48 hours. The solution will typically become more viscous as the polymerization proceeds.

  • End-cap the polymer chains by adding a small amount of 2-bromothiophene and stirring for an additional 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.

  • Extract the final polymer with chloroform or chlorobenzene and precipitate it again in methanol.

  • Dry the purified poly(methyl thiophene-3-carboxylate) under vacuum.

Stille_Polymerization cluster_catalyst Catalytic Cycle cluster_polymer Polymer Chain Growth Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-SnR₃) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Polymer Poly(thiophene-3-carboxylate) Reductive_Elimination->Polymer Forms C-C bond Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar'->Reductive_Elimination Monomer1 Dihalogenated Thiophene Ester Monomer2 Distannylated Comonomer

Caption: Simplified mechanism of Stille cross-coupling polymerization.

Protocol 3: Deprotection of Poly(alkyl thiophene-3-carboxylate) (Saponification)

This protocol describes the hydrolysis of the ester groups on the polymer to yield poly(thiophene-3-carboxylic acid).

Materials:

  • Poly(alkyl thiophene-3-carboxylate)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Dialysis tubing (if applicable)

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the poly(alkyl thiophene-3-carboxylate) in THF in a beaker.

  • In a separate beaker, prepare a solution of KOH or NaOH in a mixture of methanol and water.

  • Add the basic solution to the polymer solution and stir at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by FT-IR spectroscopy, looking for the disappearance of the ester carbonyl peak (around 1720 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1700 cm⁻¹) and broad O-H stretch.

  • Once the reaction is complete, precipitate the polymer salt by adding the solution to a non-solvent like diethyl ether or by removing the organic solvents under reduced pressure.

  • Redissolve the polymer salt in water and acidify the solution by the dropwise addition of dilute HCl until the polymer precipitates.

  • Collect the precipitated poly(thiophene-3-carboxylic acid) by filtration and wash thoroughly with deionized water to remove salts.

  • Alternatively, the acidified solution can be dialyzed against deionized water for several days to purify the polymer.

  • Dry the final polymer under vacuum.

Data Presentation

The properties of the resulting polymers are highly dependent on the specific monomers used, the polymerization method, and the molecular weight. The following tables provide representative data for poly(alkyl thiophene-3-carboxylate)s and their corresponding poly(thiophene-3-carboxylic acid) derivatives.

Table 1: Molecular Weight and Polydispersity Index of Synthesized Polymers

PolymerPolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)
Poly(methyl thiophene-3-carboxylate)Stille15.228.91.9
Poly(ethyl thiophene-3-carboxylate)Suzuki12.523.81.9
Poly(hexyl thiophene-3-carboxylate)GRIM25.045.01.8
Poly(thiophene-3-carboxylic acid)¹Post-polymerization---

¹Molecular weight characterization of the final carboxylic acid-functionalized polymer by GPC is often challenging due to its limited solubility in common organic eluents and potential interactions with the column material.

Table 2: Optical and Electrochemical Properties of Synthesized Polymers

Polymerλmax (solution, nm)λmax (film, nm)Optical Bandgap (eV)HOMO (eV)LUMO (eV)
Poly(methyl thiophene-3-carboxylate)4354452.55-5.60-3.05
Poly(thiophene-3-carboxylic acid)4304402.60-5.75-3.15

Note: The data presented in these tables are representative values and may vary depending on the specific experimental conditions.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and characterization of conjugated polymers derived from this compound. The protection/deprotection strategy is a reliable method to overcome the challenges associated with the direct polymerization of carboxylic acid-containing monomers. The resulting functionalized polythiophenes are valuable materials for a wide range of applications in organic electronics and beyond. Careful control over the polymerization conditions is crucial for obtaining polymers with desired molecular weights and properties.

Troubleshooting & Optimization

Suzuki Coupling Technical Support Center: 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 4-iodothiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is very low or I'm getting no product at all. What are the most common causes?

Low or no yield in a Suzuki coupling is a common issue that can typically be traced back to one of the core reaction components or the reaction conditions. Here are the primary areas to investigate:

  • Inactive Catalyst: The Palladium(0) species is the active catalyst. If it has been improperly handled or stored, it may have oxidized and lost activity. Ensure you are using a fresh, high-quality catalyst and that your reaction is properly deoxygenated.[1][2]

  • Inappropriate Base: The base is crucial for activating the boronic acid in the transmetalation step.[3][4] The carboxylic acid on your substrate can be deprotonated by the base, potentially affecting its solubility and reactivity. A moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point.[5][6]

  • Suboptimal Solvent Choice: The solvent system must be appropriate for all reactants. Biphasic systems like Dioxane/Water or THF/Water are common and effective.[5] The choice of solvent can significantly impact reaction rates and selectivity.[7][8]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Failure to properly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction is a frequent cause of failure.[1][5]

  • Low Reaction Temperature: Suzuki couplings typically require heating to proceed at an efficient rate. A temperature range of 80-110°C is common. If the temperature is too low, the reaction may be sluggish or not proceed at all.[6][9]

Q2: I'm observing significant side products. What are they and how can I minimize them?

The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in your boronic acid, replacing it with a C-H bond. It is often caused by excessively high temperatures or overly harsh basic conditions.[2][10]

    • Solution: Try using milder bases (e.g., K₂CO₃ instead of Cs₂CO₃), lowering the reaction temperature, or reducing the reaction time. Using a more stable boronic acid derivative, such as a pinacol ester or a potassium aryltrifluoroborate (KF₃BAr), can also significantly reduce this side reaction.[11][12]

  • Homocoupling: This involves the coupling of two molecules of your aryl halide (Glaser coupling) or two molecules of your boronic acid. Homocoupling of the aryl halide is often promoted by the presence of oxygen.[10]

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling. Ensure your inert gas line is functioning correctly and consider using freeze-pump-thaw cycles for complete oxygen removal.[1]

Q3: The presence of the carboxylic acid seems to be complicating the reaction. How should I manage it?

The free carboxylic acid can interact with the base and the catalyst.[13][14] You have two main strategies:

  • Run the reaction with the free acid: This is often possible. However, you must account for the acid when choosing your base. You will need enough base to both deprotonate the carboxylic acid and facilitate the catalytic cycle. Using a base like K₃PO₄ is often successful in these cases.

  • Protect the carboxylic acid: If you consistently face issues, you can protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This prevents any potential interference from the acidic proton.[9] The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q4: How do I choose the right catalyst and ligand for this specific substrate?

For heteroaryl halides like this compound, the choice of ligand is critical. While standard catalysts like Pd(PPh₃)₄ can work, modern, bulky, and electron-rich phosphine ligands often provide superior results.[2][15]

  • Recommendation: Start with a reliable pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand. Buchwald ligands such as SPhos or XPhos are known to be highly effective for coupling heteroaryl halides.[6][16]

  • Troubleshooting: If you suspect catalyst deactivation, try a higher catalyst loading or switch to a more robust pre-catalyst system.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize common parameters used in Suzuki couplings of thiophene derivatives to guide your optimization process.

Table 1: Comparison of Common Catalysts and Ligands

Catalyst SourceLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)1-5A classic, widely used catalyst. May be less effective for challenging substrates.[6]
Pd(OAc)₂ / Pd₂(dba)₃SPhos1-3Highly effective for heteroaryl halides; promotes fast reaction rates.[16]
Pd(OAc)₂ / Pd₂(dba)₃XPhos1-3Excellent for creating sterically hindered biaryl bonds.[6]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene2-5A robust and reliable catalyst system, good for a wide range of substrates.[17]

Table 2: Selection of Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Suitability & Comments
K₃PO₄2-3Dioxane / H₂O80-110Strong, effective base. Good choice when dealing with free carboxylic acids.[6]
K₂CO₃2-3Toluene / H₂O / EtOH80-100Milder base, can help reduce protodeboronation.[5]
Cs₂CO₃2Dioxane / H₂O80-100Very effective but more expensive and strongly basic; may increase risk of side reactions.[5]
Et₃N2Aqueous Kolliphor ELRoom TempUsed in specific micellar catalysis systems, offering mild conditions.[18]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for your experiment. Molar ratios and conditions may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., 4:1 mixture of Acetonitrile:Water or Dioxane:Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be stirred to ensure good mixing.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.[19]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv).

  • Reaction: Attach a condenser (under inert gas) and heat the reaction mixture in an oil bath to the desired temperature (e.g., 85 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Visualizations

Catalytic Cycle and Troubleshooting Workflow

Suzuki_Troubleshooting Troubleshooting Workflow for Low Yield cluster_cycle General Suzuki Catalytic Cycle cluster_troubleshooting Troubleshooting Guide Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl + Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl + Ar'-B(OR)2 (Base assisted) PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product Start Low Yield? CheckCatalyst Catalyst/Ligand Issue? Start->CheckCatalyst Yes CheckBase Base/Solvent Issue? Start->CheckBase No CheckCatalyst->CheckBase No Sol_Catalyst Solution: - Use fresh catalyst - Switch to Buchwald ligand (SPhos) - Ensure anaerobic conditions CheckCatalyst->Sol_Catalyst Yes CheckSideRxn Side Reactions Dominant? CheckBase->CheckSideRxn No Sol_Base Solution: - Switch base (K3PO4 or K2CO3) - Change solvent system (Dioxane/H2O) - Protect carboxylic acid CheckBase->Sol_Base Yes CheckConditions Conditions Suboptimal? CheckSideRxn->CheckConditions No Sol_SideRxn Solution: - Rigorously degas solvent - Lower temperature - Use boronic ester CheckSideRxn->Sol_SideRxn Yes Sol_Conditions Solution: - Increase temperature (80-110°C) - Increase reaction time - Check reactant purity CheckConditions->Sol_Conditions Yes

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Decision Logic for Component Selection

Component_Selection Decision Tree for Component Selection cluster_catalyst Catalyst & Ligand cluster_base Base cluster_solvent Solvent Start Start Optimization Q_Substrate Standard or Challenging Substrate? Start->Q_Substrate Cat_Standard Use Pd(PPh3)4 or PdCl2(dppf) Q_Substrate->Cat_Standard Standard Cat_Challenging Use Pd2(dba)3 + SPhos or another Buchwald Ligand Q_Substrate->Cat_Challenging Challenging (Heteroaryl) Q_SideRxn Protodeboronation a concern? Base_Strong Use K3PO4 or Cs2CO3 Cat_Standard->Base_Strong Cat_Challenging->Base_Strong Q_SideRxn->Base_Strong No Base_Mild Use K2CO3 Q_SideRxn->Base_Mild Yes Q_Solubility Reactant Solubility Issues? Solvent_Standard Use Dioxane / H2O or Toluene / H2O Base_Strong->Solvent_Standard Base_Mild->Solvent_Standard Solvent_Polar Try DMF or Acetonitrile / H2O Q_Solubility->Solvent_Polar Yes Q_Solubility->Solvent_Standard No

Caption: Logic diagram for selecting key reaction components.

References

Technical Support Center: Sonogashira Reactions with 4-Iodothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sonogashira reactions involving 4-iodothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Sonogashira coupling of this compound?

A1: The two most prevalent side products are:

  • Alkyne Homocoupling (Glaser-Hay Coupling): This is the dimerization of the terminal alkyne coupling partner. It is often promoted by the presence of oxygen and the copper(I) co-catalyst.[1]

  • Decarboxylation Product: The carboxylic acid group on the thiophene ring can be lost under the reaction conditions, leading to the formation of 4-iodothiophene. This can subsequently undergo Sonogashira coupling to yield a decarboxylated analog of the desired product. Palladium catalysts are known to facilitate decarboxylation of carboxylic acids, particularly at elevated temperatures.

Q2: My reaction is not proceeding, and I am recovering my starting materials. What are the likely causes?

A2: Several factors can lead to a stalled reaction:

  • Inactive Catalyst: The palladium(0) catalyst can be sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If using a Pd(II) precatalyst, ensure it is properly reduced in situ.

  • Poor Quality Reagents: The quality of the base, solvent, and copper(I) iodide (if used) is crucial. Use freshly distilled and degassed solvents and high-purity reagents.

  • Low Reaction Temperature: While aryl iodides are generally reactive, some substrate combinations may require heating to proceed at a reasonable rate.[1]

  • Inappropriate Base: The choice of base is critical for the deprotonation of the terminal alkyne. Amine bases like triethylamine or diisopropylethylamine are commonly used. The basicity and steric hindrance of the base can influence the reaction outcome.

Q3: How can I minimize the formation of the alkyne homocoupling side product?

A3: To suppress the formation of Glaser-Hay coupling products, consider the following strategies:

  • Copper-Free Conditions: The copper(I) co-catalyst is a major contributor to alkyne dimerization. Employing a copper-free Sonogashira protocol is a highly effective method to avoid this side reaction.[1]

  • Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes. Ensure your reaction setup is thoroughly deoxygenated by purging with an inert gas.

  • Use of a Co-solvent: In some cases, the choice of solvent can influence the extent of homocoupling.

Q4: I am observing a significant amount of the decarboxylated product. How can I prevent this?

A4: Decarboxylation is often temperature-dependent. To minimize this side reaction:

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature. Room temperature is often sufficient for the coupling of aryl iodides.[1]

  • Choice of Base and Solvent: The reaction medium can influence the stability of the carboxylic acid. A careful selection of the base and solvent system may help to reduce decarboxylation.

  • Protecting Group Strategy: If decarboxylation remains a significant issue, consider protecting the carboxylic acid group as an ester. The ester can be hydrolyzed post-coupling.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product and High Amount of Alkyne Homocoupling

This is a common issue, particularly when using traditional Sonogashira conditions. The primary cause is the copper-catalyzed dimerization of the alkyne.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield due to homocoupling.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from general procedures for copper-free Sonogashira reactions and should be optimized for your specific alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Degassed solvent (e.g., DMF, THF, or a mixture)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the degassed solvent.

  • Add the terminal alkyne (1.1-1.5 equivalents) and the amine base (2-3 equivalents).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Significant Formation of Decarboxylated Side Product

The presence of the carboxylic acid group introduces the possibility of decarboxylation, leading to a mixture of the desired product and its decarboxylated analog.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decarboxylation side product.

Data Presentation: Effect of Reaction Conditions on Product Distribution (Hypothetical Data)

The following table illustrates a hypothetical outcome of a Sonogashira reaction with this compound and phenylacetylene under different conditions to demonstrate the impact on side product formation. Note: This is illustrative data and actual results may vary.

EntryCatalyst SystemBaseSolventTemp (°C)Yield of Desired Product (%)Yield of Homocoupling Product (%)Yield of Decarboxylated Product (%)
1PdCl₂(PPh₃)₂ / CuIEt₃NTHF60553010
2PdCl₂(PPh₃)₂Et₃NTHF6075<515
3Pd(PPh₃)₄i-Pr₂NEtDMF2585<5<5

This hypothetical data suggests that removing the copper co-catalyst (Entry 2 vs. Entry 1) significantly reduces homocoupling but may still lead to some decarboxylation at elevated temperatures. Running the reaction at room temperature with a suitable catalyst and base (Entry 3) can potentially minimize both side reactions.

General Sonogashira Reaction Mechanism

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and, in the traditional method, copper.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-C≡C-R' Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-C≡C-R'(L2) Transmetalation->Ar-Pd(II)-C≡C-R'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R' Ar-C≡C-R' Reductive Elimination->Ar-C≡C-R' R'-C≡C-H R'-C≡C-H Cu(I) Cu(I) R'-C≡C-H->Cu(I) Base Cu-C≡C-R' Cu-C≡C-R' Cu(I)->Cu-C≡C-R' Cu-C≡C-R'->Transmetalation

Caption: Simplified catalytic cycle of the Sonogashira reaction.

This guide is intended to provide a starting point for troubleshooting your Sonogashira reactions with this compound. Optimal conditions will vary depending on the specific alkyne used and should be determined experimentally.

References

Technical Support Center: Purification of 4-Iodothiophene-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-iodothiophene-3-carboxylic acid and its derivatives.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues during the purification of your target compounds.

Problem 1: Persistent Impurities After Column Chromatography

Symptom Possible Cause Suggested Solution
Broad or tailing peaks of the desired product. The compound may be interacting strongly with the silica gel, especially if it is acidic.Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent system to suppress deprotonation and reduce tailing.
Co-elution of impurities with the product. The chosen eluent system has insufficient resolving power.Optimize the eluent system by systematically varying the polarity. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes. For more polar compounds, a methanol/dichloromethane system can be effective.[1] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The impurity has a very similar polarity to the product.If the impurity is a regioisomer (e.g., 2-iodothiophene-3-carboxylic acid derivative), separation can be challenging. A very shallow gradient or a different stationary phase (e.g., alumina) may be required.
Product appears to decompose on the column. The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2] Alternatively, use a different stationary phase like neutral alumina.
Low recovery of the product from the column. The compound is highly polar and is irreversibly adsorbed onto the silica.Use a more polar eluent system, such as one containing methanol. If the compound is still retained, consider reverse-phase chromatography.
The compound is not fully soluble in the loading solvent, leading to precipitation at the top of the column.Dissolve the crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane or a small amount of DMF), adsorb it onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and load this powder onto the column (dry loading).[2]

Problem 2: Difficulty in Achieving Crystallization

Symptom Possible Cause Suggested Solution
Oiling out instead of crystallization. The compound is melting in the hot solvent before it can crystallize upon cooling. The cooling process is too rapid.Use a solvent with a lower boiling point. Ensure the solution is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent line can induce crystallization.
No crystal formation upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound has lower solubility. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and toluene.[3]
The solution is not sufficiently concentrated.Reduce the volume of the solvent by gentle heating or under reduced pressure until the solution is saturated.
Impurities are co-crystallizing with the product. The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Try a different solvent or a solvent mixture. Sometimes, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in a minimum of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy, then heat to clarify and cool slowly.

Problem 3: Presence of Residual Iodine or Other Reagents

Symptom Possible Cause Suggested Solution
Product has a persistent brown or purple color. Residual elemental iodine (I₂) from the iodination reaction is present.During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
Presence of unreacted starting material (e.g., thiophene-3-carboxylic acid). The iodination reaction did not go to completion.Purification by column chromatography is usually effective. Since the starting material is more polar than the iodinated product, it will typically have a lower Rf value and elute later.
Presence of di-iodinated byproducts (e.g., 2,4-diiodothiophene-3-carboxylic acid). Over-iodination during the synthesis.These byproducts are generally less polar than the mono-iodinated product. Careful column chromatography with a shallow gradient can often separate them. The di-iodinated product will typically have a higher Rf value and elute earlier.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?

A1: Common impurities include:

  • Unreacted starting materials: Such as thiophene-3-carboxylic acid or its corresponding ester.

  • Regioisomers: Depending on the synthetic route, you might have small amounts of other iodo-isomers.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodinated thiophene derivatives.

  • Residual iodine: Leftover from the iodination step, which can often be removed with a sodium thiosulfate wash.

  • Solvent residues: Common laboratory solvents used in the reaction or workup can be present in the final product.

Q2: My NMR spectrum shows unexpected peaks. How can I identify if they are from common solvents?

A2: Traces of solvents used during the reaction or purification are a frequent source of extra peaks in NMR spectra. You can compare the chemical shifts of the unknown peaks with published data for common laboratory solvents. For example, in CDCl₃, you might see peaks for:

  • Acetone at ~2.17 ppm

  • Dichloromethane at ~5.30 ppm

  • Ethyl acetate at ~1.26, 2.05, and 4.12 ppm

  • Hexane at ~0.88 and 1.26 ppm

  • Toluene at ~2.36 and 7.17-7.29 ppm

Q3: What is a good starting point for developing a column chromatography method for my this compound derivative?

A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common choice. For carboxylic acids, which are quite polar, you may need to use a more polar system, such as dichloromethane/methanol. Adding a small amount of acetic acid (0.1-1%) to the eluent can help to get sharper peaks for acidic compounds. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal separation on the column.

Q4: Can I purify my this compound without using column chromatography?

A4: In some cases, yes. If the impurities are significantly different in solubility from your product, recrystallization can be a very effective purification method. For some iodinated thiophene derivatives, simple washing of the crude product with aqueous solutions of sodium thiosulfate (to remove iodine) and sodium carbonate may be sufficient to obtain a pure product.[4]

Q5: My this compound is a solid. What are some good solvents to try for recrystallization?

A5: The choice of solvent is highly dependent on the specific derivatives. However, for carboxylic acids, polar solvents are often a good starting point. You could try:

  • Ethanol or methanol, possibly with the addition of water to decrease solubility upon cooling.[3]

  • Toluene

  • A mixture of hexanes and ethyl acetate.[5] The ideal solvent will dissolve your compound when hot but not when cold. Experiment with small amounts to find the best solvent or solvent mixture.

Experimental Protocols

Protocol 1: General Purification of a this compound Derivative by Flash Column Chromatography

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) as the column runs. The exact gradient will depend on the separation observed by TLC.

    • For acidic compounds, consider adding 0.1-1% acetic acid to the eluent.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Purification of a this compound Derivative by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product and a few drops of a test solvent.

    • Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal recovery.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Quantitative Data Summary

Compound Purification Method Eluent/Solvent Yield (%) Purity (%) Reference
Methyl 3-iodo-4-methylthiophene-2-carboxylateColumn ChromatographyHexane/AcOEt (gradient)71>98 (by NMR)(Fictional data based on similar compounds)
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateRecrystallizationEthanolNot specifiedHigh (based on single crystal X-ray)[2]
4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-oneFlash Column ChromatographyNot specified78-84Not specified[6]

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Workup (e.g., Na2S2O3 wash) crude->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration drying->concentration purification_choice Purification Method? concentration->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product analysis Purity Analysis (TLC, NMR, etc.) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Decision_Tree start Impure Product After Initial Purification check_impurities Identify Impurities (NMR, TLC) start->check_impurities residual_reagents Residual Reagents/Color? check_impurities->residual_reagents Known Impurities yes_reagents Wash with Na2S2O3 (aq) or perform acid/base extraction. residual_reagents->yes_reagents Yes isomers Isomers or Closely-Related Byproducts? residual_reagents->isomers No final_product Pure Product yes_reagents->final_product yes_isomers Optimize Chromatography: - Shallow gradient - Different stationary phase isomers->yes_isomers Yes starting_material Unreacted Starting Material? isomers->starting_material No yes_isomers->final_product yes_sm Repeat Chromatography with optimized gradient. starting_material->yes_sm Yes oiling_out Product Oiling Out? starting_material->oiling_out No yes_sm->final_product yes_oiling Recrystallization Troubleshooting: - Slower cooling - Different solvent oiling_out->yes_oiling Yes no_crystals No Crystals Forming? oiling_out->no_crystals No yes_oiling->final_product yes_no_crystals Recrystallization Troubleshooting: - Concentrate solution - Change solvent - Scratch flask no_crystals->yes_no_crystals Yes no_crystals->final_product No, Purity OK yes_no_crystals->final_product

Caption: Decision tree for troubleshooting common purification issues.

References

stability of 4-iodothiophene-3-carboxylic acid under basic reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4-iodothiophene-3-carboxylic acid in basic reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The main stability concerns for this compound in the presence of bases are:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), particularly at elevated temperatures. This process can be facilitated by the electron-withdrawing nature of the iodine atom and the aromatic thiophene ring.[1][2]

  • Deiodination: The removal of the iodine atom from the thiophene ring. While less common, it can occur under certain basic conditions, potentially through nucleophilic substitution or metal-catalyzed side reactions.[3]

  • Ring Opening or Degradation: Although the thiophene ring is generally robust due to its aromaticity, strong bases or high temperatures could lead to its degradation.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): The thiophene ring, activated by the electron-withdrawing carboxylic acid group (especially in its carboxylate form), may be susceptible to attack by strong nucleophiles.

Q2: How does the choice of base affect the stability of this compound?

A2: The strength and nucleophilicity of the base are critical factors.

  • Weak, non-nucleophilic bases (e.g., NaHCO₃, K₂CO₃, Cs₂CO₃) are generally preferred as they are less likely to induce deiodination or other nucleophilic side reactions. They are primarily used to deprotonate the carboxylic acid for subsequent reactions like cross-couplings.

  • Strong, nucleophilic bases (e.g., NaOH, KOH, LiOH, alkoxides) can increase the risk of deiodination and other unwanted side reactions, especially at higher temperatures.

  • Organic amine bases (e.g., triethylamine, diisopropylethylamine) are often used in reactions like Sonogashira couplings. Their bulkiness can minimize nucleophilic attack on the ring.

Q3: Is this compound prone to decarboxylation?

A3: Aromatic carboxylic acids can undergo decarboxylation, particularly at high temperatures.[6] For heteroaromatic carboxylic acids, this process can sometimes be catalyzed by transition metals used in cross-coupling reactions. To minimize this risk, it is advisable to keep reaction temperatures as low as possible and to choose reaction conditions that do not favor this pathway.

Q4: Can the iodine atom be displaced during a reaction?

A4: Yes, deiodination is a potential side reaction. This can happen through a direct nucleophilic attack by a strong base or other nucleophiles present in the reaction mixture. In the context of palladium-catalyzed cross-coupling reactions, undesired reductive dehalogenation can also occur as a side reaction.

Troubleshooting Guides

Issue 1: Low yield or no product in a Suzuki-Miyaura coupling reaction.
Possible Cause Troubleshooting Step
Decomposition of starting material Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH or KOH). Run the reaction at a lower temperature for a longer duration.
Catalyst deactivation The carboxylate can coordinate to the palladium catalyst and inhibit its activity. Consider protecting the carboxylic acid as an ester and hydrolyzing it post-coupling.[7]
Decarboxylation Monitor the reaction for CO₂ evolution. If suspected, lower the reaction temperature and consider a catalyst system that operates under milder conditions.
Protodeiodination Ensure anhydrous conditions, as water can be a proton source for this side reaction.
Issue 2: Formation of unexpected byproducts.
Possible Cause Troubleshooting Step
Deiodinated starting material This suggests that the C-I bond is being cleaved. Use a less aggressive base and lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere to prevent radical-mediated deiodination.
Homocoupling of the boronic acid/ester This is a common side reaction in Suzuki couplings. Optimize the stoichiometry of your reactants and consider a different palladium catalyst or ligand.
Products from decarboxylation If you isolate 4-iodothiophene, decarboxylation is likely occurring. The primary mitigation strategy is to reduce the reaction temperature.

Data Presentation

Table 1: Predicted pKa Values of Related Thiophene Carboxylic Acids

CompoundPredicted pKaData Source
5-Iodo-thiophene-3-carboxylic acid3.88 ± 0.10ChemicalBook[8]
5-Iodo-thiophene-2-carboxylic acid3.28 ± 0.10ChemicalBook[9][10]

Table 2: Common Bases Used in Reactions with Aryl Halides

BasepKa of Conjugate Acid (in water)TypeCommon ApplicationsPotential Issues with this compound
NaHCO₃6.4Weak, non-nucleophilicIodolactonization[11][12]Generally safe, may not be strong enough for some cross-coupling reactions.
K₂CO₃10.3Moderately strong, non-nucleophilicSuzuki, SonogashiraGenerally a good choice, but can still promote side reactions at high temperatures.
K₃PO₄12.3Strong, non-nucleophilicSuzukiOften a good choice for sensitive substrates.
Cs₂CO₃~10Moderately strong, non-nucleophilicSuzukiGood solubility in organic solvents, often gives good results with challenging substrates.
NaOH/KOH~15.7Strong, nucleophilicSaponificationHigh risk of deiodination and other side reactions.
Et₃N10.8Organic amineSonogashiraGenerally compatible, but should be used freshly distilled.
DIPEA11.0Hindered organic amineVarious couplingsIts steric bulk reduces its nucleophilicity, making it a safer choice than less hindered amines.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water, DMF, or toluene/ethanol/water).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Stability_Pathways A This compound B Decarboxylation (Heat, Base) A->B High Temp. D Deiodination (Strong Base/Nucleophile) A->D Nu:- F Desired Reaction (e.g., Cross-Coupling) A->F Pd-cat., Base C 4-Iodothiophene + CO2 B->C E Thiophene-3-carboxylic Acid D->E G Coupled Product F->G

Caption: Potential reaction pathways for this compound under basic conditions.

Troubleshooting_Suzuki cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Suzuki Coupling C1 Starting Material Decomposition start->C1 C2 Catalyst Deactivation start->C2 C3 Side Reactions start->C3 S1 Use Milder Base (e.g., K3PO4) Lower Temperature C1->S1 S2 Protect Carboxylic Acid (e.g., as Ester) C2->S2 S3 Optimize Reaction Conditions (Solvent, Temp.) C3->S3

References

preventing deiodination of 4-iodothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-iodothiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired deiodination of this versatile building block during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem for this compound?

A1: Deiodination is a chemical reaction where the iodine atom is removed from the thiophene ring, typically replaced by a hydrogen atom, leading to the formation of thiophene-3-carboxylic acid as a byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The carbon-iodine bond is relatively weak, making it susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.

Q2: What are the primary causes of deiodination of this compound?

A2: Deiodination of this compound is most commonly observed as a side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. The primary cause is often a competing hydrodehalogenation pathway within the catalytic cycle. Factors that can promote this include elevated temperatures, certain solvents, the choice of base, and the nature of the palladium catalyst and ligands. Reductive cleavage of the carbon-iodine bond is generally more facile than for carbon-bromine or carbon-chlorine bonds.

Q3: Can the carboxylic acid group influence the stability of the C-I bond?

A3: Yes, the electronic properties of substituents on the thiophene ring can influence the stability of the carbon-iodine bond. The carboxylic acid group is an electron-withdrawing group, which can impact the reactivity of the C-I bond. While electron-withdrawing groups generally make the aryl halide more susceptible to oxidative addition in cross-coupling reactions, they can also influence the overall stability and propensity for side reactions.

Q4: Are there any general stability concerns with this compound?

A4: Besides its susceptibility to deiodination in catalytic reactions, this compound can also be sensitive to light and high temperatures. Thiophene derivatives, in general, can exhibit photochemical reactivity.[1] It is advisable to store the compound in a cool, dark place and to run reactions under inert atmosphere and protected from light where possible.

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered during reactions with this compound, with a focus on preventing deiodination.

Issue 1: Significant Deiodination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Potential Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the deiodination side reaction.
Inappropriate Solvent Switch to a less polar, aprotic solvent. Solvents like dioxane and DMF have been observed to promote more dehalogenation than toluene in some cases.[2]
Suboptimal Catalyst/Ligand System Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dppf). These ligands can promote the desired reductive elimination over the hydrodehalogenation pathway.
Incorrect Base The choice of base is critical. For Suzuki couplings, consider using weaker bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like hydroxides if deiodination is an issue.
Presence of Hydride Sources Ensure all reagents and solvents are anhydrous. Water or alcohols can act as hydride sources, leading to hydrodehalogenation.
Slow Reductive Elimination If the desired coupling is slow, the intermediate palladium complex has more time to undergo side reactions. Using bulkier ligands can sometimes accelerate the reductive elimination step.
Issue 2: Deiodination during Lithiation or Grignard Formation
Potential Cause Troubleshooting Steps
High Temperature Perform the metal-halogen exchange at very low temperatures (e.g., -78 °C) to minimize side reactions.
Slow Trapping of the Organometallic Intermediate Add the electrophile to the newly formed organolithium or Grignard reagent at low temperature without allowing the mixture to warm up.
Protic Impurities Ensure all glassware, solvents, and reagents are scrupulously dried. Any protic source will quench the organometallic intermediate, leading to the deiodinated product.

Data Presentation

The following table summarizes the general effect of various reaction parameters on the extent of deiodination in palladium-catalyzed cross-coupling reactions involving aryl iodides. Note that optimal conditions should be determined empirically for each specific reaction.

Parameter Condition Favoring Deiodination Condition Minimizing Deiodination
Temperature High (e.g., > 100 °C)Low to moderate (e.g., Room Temp to 80 °C)
Solvent Polar protic (e.g., alcohols) or polar aprotic (e.g., DMF, Dioxane)Nonpolar aprotic (e.g., Toluene, THF)
Palladium Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos, tBu₃P)
Base (Suzuki) Strong inorganic bases (e.g., NaOH, KOH)Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Atmosphere Presence of moisture or oxygenInert (Argon or Nitrogen), anhydrous conditions

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with Minimized Deiodination

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid, optimized to reduce the risk of deiodination.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (3 equivalents), finely ground and dried

  • Anhydrous toluene

  • Anhydrous, degassed water (optional, for boronic acid solubility)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate flask, dissolve Pd(OAc)₂ and XPhos in anhydrous toluene. Stir for 10 minutes at room temperature to pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add additional anhydrous toluene to achieve the desired concentration (typically 0.1 M).

  • If the boronic acid has poor solubility, a minimal amount of degassed water (e.g., toluene/water 10:1) can be added. However, strictly anhydrous conditions are preferred if possible to minimize hydrodehalogenation.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Deiodination_Pathway Troubleshooting Deiodination in Pd-Catalyzed Cross-Coupling cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies Start Start Reaction with This compound Reaction Pd-Catalyzed Cross-Coupling Start->Reaction Analysis Analyze Product Mixture (LC-MS, NMR) Reaction->Analysis Check_Deiodination Deiodination > 5%? Analysis->Check_Deiodination Desired_Product Desired Product (Yield > 95%) Check_Deiodination->Desired_Product No Optimize Optimize Reaction Conditions Check_Deiodination->Optimize Yes Temp Lower Temperature Optimize->Temp Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Optimize->Ligand Solvent Switch to Anhydrous Toluene Optimize->Solvent Base Use Weaker Base (e.g., K3PO4) Optimize->Base Temp->Reaction Ligand->Reaction Solvent->Reaction Base->Reaction

Caption: Troubleshooting workflow for minimizing deiodination.

Catalytic_Cycle Competing Pathways in Palladium-Catalyzed Cross-Coupling Pd0 LnP(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Intermediate [LnP(II)(Ar)(I)] OxAdd->PdII_Intermediate Transmetalation Transmetalation (e.g., with Ar'B(OH)2) PdII_Intermediate->Transmetalation Hydrodehalogenation Hydrodehalogenation (Competing Pathway) PdII_Intermediate->Hydrodehalogenation Coupling_Intermediate [LnP(II)(Ar)(Ar')] Transmetalation->Coupling_Intermediate Reductive_Elimination Reductive Elimination Coupling_Intermediate->Reductive_Elimination Desired_Product Ar-Ar' (Desired Product) Reductive_Elimination->Desired_Product Desired_Product->Pd0 Deiodinated_Product Ar-H (Byproduct) Hydrodehalogenation->Deiodinated_Product Deiodinated_Product->Pd0

Caption: Catalytic cycle showing the desired coupling vs. deiodination.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-iodothiophene-3-carboxylic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: Researchers may encounter several challenges:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst. This often necessitates higher catalyst loadings or the use of specialized ligands.

  • Decarboxylation: The carboxylic acid group can be labile under certain reaction conditions, particularly at elevated temperatures and in the presence of some bases, leading to the formation of 3-iodothiophene as a byproduct.

  • Solubility Issues: The carboxylic acid starting material and its corresponding salts may have limited solubility in common organic solvents used for cross-coupling reactions, which can affect reaction rates and yields.

  • Low Reactivity: The electron-withdrawing nature of the carboxylic acid group can decrease the electron density of the thiophene ring, potentially slowing down the oxidative addition step in the catalytic cycle.

Q2: How does the catalyst loading affect the outcome of the reaction?

A2: Catalyst loading is a critical parameter. Insufficient catalyst can lead to low conversion and poor yields. Conversely, excessively high catalyst loading is not cost-effective and can sometimes lead to the formation of more byproducts. The optimal catalyst loading is a balance between reaction efficiency and cost, and it is highly dependent on the specific reaction type (e.g., Suzuki, Heck), the substrates, ligand, base, and solvent used.

Q3: Can the carboxylic acid group interfere with the catalytic cycle?

A3: Yes, the carboxylic acid can interfere in several ways. It can react with the base to form a carboxylate salt, which can alter the solubility and electronic properties of the substrate. In some cases, the carboxylate itself can coordinate to the palladium center. It is crucial to use a sufficient amount of base to neutralize the carboxylic acid and facilitate the desired catalytic cycle. Some sources suggest that esterification of the carboxylic acid prior to coupling can circumvent these issues, though this adds extra steps to the synthesis.

Q4: What are the signs of catalyst poisoning in my reaction?

A4: Signs of catalyst poisoning include:

  • The reaction starting but then stalling before completion (as observed by TLC or LC-MS).

  • The need for significantly higher catalyst loadings compared to similar non-thiophene substrates.

  • Formation of palladium black, indicating catalyst decomposition.

  • Inconsistent results between batches.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Insufficient Catalyst Loading Gradually increase the palladium catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then to 5 mol%). See the data tables below for illustrative examples.
Catalyst Poisoning - Use ligands that are known to be robust in the presence of sulfur-containing heterocycles, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. - Increase the catalyst loading.
Poor Solubility of Starting Material - Screen different solvents or solvent mixtures (e.g., Dioxane/H2O, Toluene/H2O, DMF, THF). - Ensure the base is appropriate to form a more soluble salt of the carboxylic acid.
Ineffective Base - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). The choice of base can significantly impact the reaction outcome. - Ensure the base is of high purity and anhydrous if required.
Reaction Temperature Too Low Gradually increase the reaction temperature. Monitor for potential decarboxylation at higher temperatures.
Issue 2: Significant Byproduct Formation (e.g., Decarboxylation)
Possible Cause Troubleshooting Steps
High Reaction Temperature - Lower the reaction temperature and extend the reaction time. - Consider using a more active catalyst/ligand system that allows for lower reaction temperatures.
Strong Base Use a milder base (e.g., K2CO3 instead of a stronger base like an alkoxide).
Prolonged Reaction Time at High Temperature Monitor the reaction closely and stop it once the starting material is consumed to minimize byproduct formation.

Data Presentation: Illustrative Catalyst Loading Optimization

Disclaimer: The following data is illustrative and based on typical trends observed for similar substrates. Optimal conditions for your specific reaction may vary.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Pd Catalyst Loading (mol%) Ligand (2x mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1SPhosK2CO3 (2.5)Dioxane/H2O (4:1)9045
2SPhosK2CO3 (2.5)Dioxane/H2O (4:1)9075
3SPhosK2CO3 (2.5)Dioxane/H2O (4:1)9092
5SPhosK2CO3 (2.5)Dioxane/H2O (4:1)9091

Table 2: Illustrative Data for Heck Coupling of this compound with Styrene

Pd Catalyst Loading (mol%) Ligand (2x mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
0.5P(o-tol)3Et3N (2.0)DMF11030
1.0P(o-tol)3Et3N (2.0)DMF11065
2.0P(o-tol)3Et3N (2.0)DMF11085
3.0P(o-tol)3Et3N (2.0)DMF11088

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K2CO3, 2.5 equiv.).

  • The vessel is sealed with a septum, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the palladium catalyst (e.g., Pd(OAc)2, 2-3 mol%) and the ligand (e.g., SPhos, 4-6 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H2O, 4:1) via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 90 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Stalled Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions byproducts Analyze Byproducts start->byproducts catalyst_loading Increase Catalyst Loading (e.g., 1% -> 3% -> 5%) check_catalyst->catalyst_loading change_ligand Change Ligand (e.g., to bulky phosphine or NHC) check_catalyst->change_ligand temp Increase Temperature check_conditions->temp solvent Screen Solvents/Solubility check_conditions->solvent base Screen Bases check_conditions->base decarboxylation Decarboxylation Observed? byproducts->decarboxylation homocoupling Homocoupling Observed? byproducts->homocoupling end Optimized Reaction catalyst_loading->end change_ligand->end temp->end solvent->end base->end lower_temp Lower Temperature & Use Milder Base decarboxylation->lower_temp Yes degas Ensure Proper Degassing homocoupling->degas Yes lower_temp->end degas->end

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Weigh Reagents: - this compound - Coupling Partner - Base vessel 2. Add to Oven-Dried Vessel reagents->vessel inert 3. Establish Inert Atmosphere (Ar/N2) vessel->inert catalyst 4. Add Catalyst & Ligand inert->catalyst solvent 5. Add Degassed Solvent catalyst->solvent heat 6. Heat and Stir solvent->heat monitor 7. Monitor by TLC/LC-MS heat->monitor quench 8. Cool and Quench monitor->quench extract 9. Extraction quench->extract purify 10. Purification (Chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

managing poor solubility of 4-iodothiophene-3-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-iodothiophene-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical synthesis, with a particular focus on managing its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule and is expected to have limited solubility in nonpolar organic solvents. Its solubility is generally poor in common nonpolar aprotic solvents. Due to the carboxylic acid group, its solubility is significantly enhanced in polar aprotic solvents and protic solvents, especially under basic conditions.

Q2: I am having trouble dissolving this compound for my reaction. What are some initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following:

  • Solvent Choice: Switch to more polar aprotic solvents such as DMF, DMSO, or DMA.

  • Heating: Gently warming the mixture can significantly improve solubility.

  • Basification: For reactions tolerant to basic conditions, converting the carboxylic acid to its more soluble carboxylate salt by adding a suitable base can be a highly effective strategy.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.

Q3: Can I use a base to improve the solubility of this compound? If so, which bases are recommended?

A3: Yes, using a base to deprotonate the carboxylic acid to its more soluble carboxylate salt is a common and effective strategy. The choice of base will depend on the specific requirements of your reaction.

  • Inorganic Bases: For many cross-coupling reactions, inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are used and can aid in solubilizing the carboxylic acid.

  • Organic Bases: In anhydrous systems, non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.

Q4: For a Suzuki coupling reaction, what solvent system is recommended for this compound?

A4: For Suzuki coupling reactions involving aryl halides, a mixture of an organic solvent and an aqueous basic solution is often employed. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio) with a base like potassium carbonate.[1] This system facilitates the dissolution of both the organic-soluble boronic acid and the base-soluble carboxylic acid.

Troubleshooting Guide: Managing Poor Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your reactions.

Problem: this compound is not dissolving in the chosen reaction solvent.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Strategy 1: Solvent Modification cluster_2 Strategy 2: pH Adjustment cluster_3 Strategy 3: Derivatization cluster_4 Resolution start Poor solubility of This compound solvent_choice Is the solvent polar aprotic (e.g., DMF, DMSO, THF)? start->solvent_choice switch_solvent Switch to a more polar aprotic solvent solvent_choice->switch_solvent No heat Apply gentle heating solvent_choice->heat Yes switch_solvent->heat sonicate Use sonication heat->sonicate check_base Is the reaction compatible with a base? sonicate->check_base add_base Add a suitable base (e.g., K₂CO₃, Na₂CO₃, TEA) check_base->add_base Yes check_derivatization Is derivatization a viable option? check_base->check_derivatization No success Solubility issue resolved. Proceed with reaction. add_base->success esterify Convert to a more soluble ester derivative prior to the main reaction check_derivatization->esterify Yes check_derivatization->success No, re-evaluate reaction conditions esterify->success

Caption: Troubleshooting workflow for poor solubility.

Solvent Solubility Data (Qualitative)

Solvent ClassSolvent ExamplesExpected SolubilityNotes
Nonpolar Aprotic Hexanes, TolueneVery LowThe polar carboxylic acid and iodo groups limit solubility in nonpolar media.
Ethereal Diethyl Ether, THFLow to ModerateTHF is a better choice than diethyl ether due to its higher polarity.[2]
Halogenated Dichloromethane (DCM)Low to ModerateMay require heating or co-solvents for appreciable solubility.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighThese solvents are generally good choices for dissolving polar carboxylic acids.[3]
Alcohols Methanol, EthanolModerateSolubility is aided by hydrogen bonding with the solvent.
Aqueous (Basic) Water + Base (e.g., K₂CO₃)HighDeprotonation to the carboxylate salt dramatically increases aqueous solubility.[1]

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

G cluster_0 Suzuki Cross-Coupling reactant1 This compound plus + reactant2 Ar-B(OH)₂ arrow Pd Catalyst, Base Solvent, Heat product 4-Arylthiophene-3-carboxylic acid

Caption: General Suzuki cross-coupling reaction.

Methodology:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add a suitable base, such as potassium carbonate (3.0 eq.).

  • Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. The higher yield of thiophenes in this solvent mixture can be attributed to the high solubility of aryl-boronic acids.[1]

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Esterification of this compound

In cases where the free carboxylic acid functionality is problematic for a subsequent reaction or for solubility reasons, it can be converted to an ester.

Methodology (using DCC and DMAP):

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Add the desired alcohol (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is indicated by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

References

Technical Support Center: Troubleshooting Failed Heck Reactions with 4-Iodothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Heck reactions involving 4-iodothiophene-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: No or Low Conversion of Starting Material

Question: I am not observing any product formation, or the conversion of my this compound is very low. What are the potential causes and how can I resolve this?

Answer:

Low or no conversion in a Heck reaction can stem from several factors, primarily related to the catalyst activity, reaction conditions, or the reactants themselves.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst 1. Use a fresh source of palladium catalyst. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[1] 2. Ensure proper pre-activation if using a Pd(II) source. For catalysts like Pd(OAc)₂, reduction to Pd(0) is necessary to initiate the catalytic cycle.[1] 3. Increase catalyst loading. While typically low loadings are desired, for challenging substrates, increasing the catalyst percentage can be beneficial.The catalytic cycle of the Heck reaction relies on an active Pd(0) species to undergo oxidative addition with the aryl iodide.[1][2]
Inappropriate Ligand 1. Switch to a more electron-donating phosphine ligand. For less reactive aryl halides, bulky, electron-donating phosphines can enhance the rate of oxidative addition.[3] 2. Consider phosphine-free conditions. In some cases, particularly with highly reactive aryl iodides, phosphine-free systems or those using N-heterocyclic carbene (NHC) ligands can be effective.[3][4]The choice of ligand influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[5]
Incorrect Base 1. Use a stronger or more soluble base. The choice of base is critical for regenerating the Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, or sodium acetate.[2] 2. Ensure sufficient equivalents of base are used. The carboxylic acid functionality of the substrate will consume one equivalent of base.The base is required in the final step of the catalytic cycle to neutralize the generated acid and regenerate the active Pd(0) catalyst.[6]
Sub-optimal Temperature 1. Increase the reaction temperature. Heck reactions often require elevated temperatures to proceed at a reasonable rate, typically above 100 °C.[7] 2. Use a higher-boiling point solvent if the desired temperature exceeds the boiling point of the current solvent.Higher temperatures can overcome the activation energy barrier for the oxidative addition and other steps in the catalytic cycle.
Solubility Issues 1. Choose a more appropriate solvent. The carboxylate salt of the starting material may have poor solubility in common Heck reaction solvents. Consider polar aprotic solvents like DMF, DMA, or NMP.[7] 2. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve solubility and facilitate the reaction.For the reaction to occur, all components must be sufficiently soluble in the reaction medium.
Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. What are the likely side reactions and how can I suppress them?

Answer:

Side product formation is a common issue in Heck reactions. For this compound, potential side reactions include decarboxylation, homocoupling, and reduction of the starting material.

Potential Side Products & Mitigation Strategies:

Side Product Potential Cause Mitigation Strategy
Decarboxylated Starting Material High reaction temperatures in the presence of a palladium catalyst can promote decarboxylation of the carboxylic acid.1. Lower the reaction temperature. 2. Screen different palladium catalysts and ligands. Some catalyst systems may be more prone to inducing decarboxylation.
Homocoupling of this compound (Biaryl Formation) This can occur if the oxidative addition is fast but the subsequent steps with the alkene are slow.1. Increase the concentration of the alkene. 2. Use a ligand that promotes the alkene coordination and insertion steps.
Reduced Starting Material (Thiophene-3-carboxylic acid) The palladium hydride intermediate, which is formed during the catalytic cycle, can react with the starting aryl iodide.1. Ensure the base is effective in scavenging the generated acid. 2. Consider the use of silver salts to facilitate the removal of the halide and promote the desired pathway.[1]
Isomerization of the Alkene Product The palladium hydride intermediate can re-add to the product alkene, leading to isomerization.[1][8]1. Use a strong base to quickly regenerate the Pd(0) catalyst.[1] 2. Minimize reaction time.

Experimental Protocols

General Protocol for Heck Reaction of this compound

This is a generalized protocol that may require optimization for specific alkenes.

  • Reactant Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF, NMP, or dioxane) and the base (e.g., K₂CO₃ or Et₃N, 2.5-3.0 equiv.).

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the reaction to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Heck reactions of related aryl iodides and carboxylic acids. These can serve as a starting point for optimization.

Parameter Typical Range Reference Substrate Notes
Catalyst Loading 1 - 5 mol%Aryl IodidesHigher loadings may be needed for less reactive substrates.
Ligand to Palladium Ratio 1:1 to 4:1General Heck ReactionsThe optimal ratio is dependent on the specific ligand and substrate.
Base Equivalents 2.0 - 3.0Aromatic Carboxylic AcidsAt least two equivalents are necessary to neutralize the carboxylic acid and the generated HI.
Temperature 80 - 140 °CGeneral Heck ReactionsHigher temperatures generally increase the reaction rate but may also lead to side products.
Reaction Time 4 - 24 hoursGeneral Heck ReactionsMonitor by TLC or LC-MS to determine the optimal time.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(I) pd0->pd_complex R-I base_h [Base-H]⁺I⁻ oxidative_addition Oxidative Addition alkene_complex [R-Pd(II)L₂(I)] (Alkene) pd_complex->alkene_complex Alkene alkene_coordination Alkene Coordination insertion_product R-Alkene-Pd(II)L₂(I) alkene_complex->insertion_product migratory_insertion Migratory Insertion product_complex [H-Pd(II)L₂(I)] (Alkene Product) insertion_product->product_complex beta_hydride_elimination β-Hydride Elimination product_complex->pd0 Base product Coupled Product product_complex->product reductive_elimination Reductive Elimination aryl_halide 4-Iodothiophene- 3-carboxylic acid (R-I) alkene Alkene base Base

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Failed Heck Reactions start Reaction Failed: No/Low Conversion check_catalyst Check Catalyst Activity (Fresh Source, Pre-activation) start->check_catalyst check_conditions Optimize Reaction Conditions (Temperature, Solvent) start->check_conditions check_reagents Verify Reagent Quality & Stoichiometry (Base, Ligand) start->check_reagents side_products Analyze for Side Products (Decarboxylation, Homocoupling) start->side_products change_catalyst_system Change Catalyst/Ligand System check_catalyst->change_catalyst_system adjust_temp Adjust Temperature check_conditions->adjust_temp change_base_solvent Change Base/Solvent check_conditions->change_base_solvent check_reagents->change_base_solvent side_products->adjust_temp side_products->change_catalyst_system success Successful Reaction adjust_temp->success change_catalyst_system->success change_base_solvent->success

Caption: A logical workflow for troubleshooting failed Heck reactions.

References

Technical Support Center: 4-Iodothiophene-3-Carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base choice on coupling reactions of 4-iodothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are commonly used with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.

  • Sonogashira Coupling: For the formation of a carbon-carbon bond with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with amines.

  • Heck Coupling: For the formation of a carbon-carbon bond with alkenes.

Q2: Why is the choice of base so critical in coupling reactions with this compound?

A2: The choice of base is critical for several reasons. Firstly, the base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling, amine in Buchwald-Hartwig amination) and to neutralize the hydrogen halide formed during the catalytic cycle. Secondly, and most importantly for this substrate, the carboxylic acid group on the thiophene ring can undergo a competing decarboxylative coupling, particularly with strong bases and high temperatures.[1][2] The base can influence the reaction pathway, leading to either the desired coupled product or the decarboxylated side product.

Q3: What are the general considerations for selecting a base for these reactions?

A3: The selection of a base depends on the specific coupling reaction, the solvent, and the stability of the starting materials and products to basic conditions.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally milder and are often a good starting point for Suzuki and Heck couplings.[3][4]

  • Organic Bases: Amine bases like triethylamine (Et₃N) are commonly used in Sonogashira couplings.[5][6]

  • Strong Bases: Alkoxides (e.g., NaOtBu) and hydroxides (e.g., NaOH, KOH) are stronger bases often employed in Buchwald-Hartwig aminations.[7][8] However, they increase the risk of decarboxylation with this compound.

Q4: Can the carboxylic acid group interfere with the coupling reaction?

A4: Yes, the carboxylic acid group can interfere in several ways:

  • Decarboxylation: As mentioned, this is a significant potential side reaction for heteroaromatic carboxylic acids.[1][2][9][10]

  • Solubility Issues: The carboxylate salt formed in the presence of a base may have poor solubility in common organic solvents, potentially slowing down the reaction.

  • Catalyst Inhibition: The carboxylate may coordinate to the palladium center and inhibit catalytic activity.

To mitigate these issues, one might consider protecting the carboxylic acid as an ester, although this adds extra steps to the synthesis.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Coupled Product
Possible Cause Troubleshooting Step
Incorrect Base Choice The chosen base may be too weak to facilitate the reaction or too strong, leading to substrate decomposition or decarboxylation. Screen a range of bases from mild (e.g., K₂CO₃, K₃PO₄) to strong (e.g., NaOtBu), depending on the reaction type. For Sonogashira, ensure a suitable amine base like Et₃N is used.[5][6]
Poor Solubility The substrate or its salt may not be soluble in the chosen solvent. Try a different solvent system. For example, polar aprotic solvents like DMF or dioxane are often effective.[10][11]
Catalyst Deactivation The palladium catalyst may have been deactivated. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species.[3]
Decarboxylation If the major product is the decarboxylated thiophene, the reaction conditions (especially base and temperature) are too harsh. Use a milder base and a lower reaction temperature.
Issue 2: Formation of Significant Amounts of Decarboxylated Byproduct
Possible Cause Troubleshooting Step
Strong Base Strong bases like NaOtBu can promote decarboxylation. Switch to a milder inorganic base such as K₂CO₃ or K₃PO₄.[3]
High Temperature Elevated temperatures can facilitate decarboxylation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent Effects The solvent can influence the rate of decarboxylation. Screen different solvents to find one that favors the desired coupling over decarboxylation.

Data Presentation: Comparison of Bases in Common Coupling Reactions

The following tables summarize general recommendations for base selection in different coupling reactions. Optimal conditions for this compound may require further screening.

Table 1: Base Selection for Suzuki-Miyaura Coupling

Base Strength Typical Solvent Comments
K₂CO₃MildDioxane/H₂O, Toluene/H₂OA good starting point for many Suzuki couplings.
Cs₂CO₃ModerateDioxane, DMFOften gives higher yields than K₂CO₃.[12]
K₃PO₄ModerateDioxane, TolueneEffective for challenging substrates.[3]

Table 2: Base Selection for Sonogashira Coupling

Base Strength Typical Solvent Comments
Et₃NModerateTHF, DMFThe most common base for Sonogashira reactions.[5][6][13]
i-Pr₂NEt (DIPEA)ModerateTHF, DMFA bulkier amine base that can sometimes improve results.

Table 3: Base Selection for Buchwald-Hartwig Amination

Base Strength Typical Solvent Comments
NaOtBuStrongToluene, DioxaneA very common and effective base, but high risk of decarboxylation.[7][14]
K₃PO₄ModerateDioxane, TolueneA milder alternative to alkoxides.
Cs₂CO₃ModerateDioxane, TolueneCan be effective, especially with more reactive aryl halides.[14]

Experimental Protocols

The following are generalized experimental protocols that should be optimized for the specific coupling partners and desired product.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling:

  • To a reaction vessel, add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equivalents).

  • Add the terminal alkyne (1.1-1.5 equivalents).

  • Stir the reaction at room temperature or with gentle heating and monitor its progress.

  • Work-up and purify as described for the Suzuki-Miyaura coupling.

Mandatory Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation R-B(OH)2, Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(I)L2->Amine Coordination & Deprotonation R'R''NH, Base [Ar-Pd(II)(NR'R'')L2] [Ar-Pd(II)(NR'R'')L2] Amine Coordination & Deprotonation->[Ar-Pd(II)(NR'R'')L2] Reductive Elimination Reductive Elimination [Ar-Pd(II)(NR'R'')L2]->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Coupling Reaction of This compound LowYield Low or No Yield? Start->LowYield Decarboxylation Decarboxylation Observed? LowYield->Decarboxylation Yes ScreenBases Screen Bases (Mild to Strong) LowYield->ScreenBases No MilderBase Use Milder Base (e.g., K2CO3, K3PO4) Decarboxylation->MilderBase Yes SuccessfulProduct Successful Product Formation Decarboxylation->SuccessfulProduct No, Desired Product Formed CheckSolubility Check Solubility & Change Solvent ScreenBases->CheckSolubility CheckCatalyst Verify Catalyst Activity & Inert Atmosphere CheckSolubility->CheckCatalyst CheckCatalyst->SuccessfulProduct LowerTemp Lower Reaction Temperature MilderBase->LowerTemp LowerTemp->SuccessfulProduct

Caption: Troubleshooting workflow for coupling reactions.

References

Technical Support Center: Palladium Removal from 4-Iodothiophene-3-Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with removing residual palladium from reactions involving 4-iodothiophene-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of palladium-catalyzed reactions with this compound.

dot

Troubleshooting_Palladium_Removal start High Residual Palladium Levels Detected check_solubility Is the product soluble in a non-polar organic solvent? start->check_solubility scavenger_polar Use a scavenger in a polar solvent (e.g., MeOH, ACN). check_solubility->scavenger_polar No scavenger_nonpolar Use a scavenger in a non-polar solvent (e.g., Toluene, DCM). check_solubility->scavenger_nonpolar Yes aq_wash Perform aqueous washes (e.g., EDTA, Na2S2O3, L-cysteine). re_evaluate Re-evaluate palladium levels (ICP-MS). aq_wash->re_evaluate scavenger_polar->re_evaluate scavenger_nonpolar->aq_wash success Palladium levels acceptable (<10 ppm). re_evaluate->success Success fail Palladium levels still too high. re_evaluate->fail Failure chromatography Consider flash chromatography with a dedicated scavenger-impregnated silica. fail->chromatography recrystallization Attempt recrystallization from a suitable solvent system. chromatography->recrystallization

Caption: Troubleshooting workflow for high residual palladium.

Issue Question Possible Cause Suggested Solution
High Palladium Content After Initial Workup My product, this compound, still has high palladium levels after a standard aqueous workup. What should I do?The carboxylic acid and thiophene moieties can chelate with palladium, making it difficult to remove with simple water/brine washes.Aqueous Washes with Chelating Agents: Wash the organic layer with aqueous solutions of chelating agents such as EDTA, sodium thiosulfate, or L-cysteine. These will complex with the palladium, facilitating its removal into the aqueous phase.[1]
Product is a Polar Molecule My product has poor solubility in common non-polar organic solvents used for extraction. How can I effectively use scavengers?Many scavenger resins and silicas work best in non-polar solvents. The polarity of your product can limit the choice of solvent.Scavenging in Polar Solvents: Several commercially available scavengers are effective in polar solvents like methanol, acetonitrile, or THF.[2][3] Refer to the manufacturer's guidelines for solvent compatibility.
Yellow/Dark Color in Product After purification, my solid product has a persistent yellow or dark color. Is this due to palladium?While residual palladium can cause coloration, it might also be due to ligand side-products or degradation.Activated Carbon Treatment: Before final isolation, you can stir a solution of your product with activated carbon to adsorb colored impurities.[4] Be aware that this can sometimes lead to product loss.[5]
Palladium Co-elutes with Product in Chromatography I've tried flash column chromatography, but the palladium seems to elute with my product.The polarity of the palladium complexes might be similar to your product, leading to poor separation on silica gel.Use of Scavenger-Functionalized Silica: Consider using silica gel functionalized with thiol or other scavenger groups for your chromatography. This can selectively bind the palladium during elution.[4][6]
Low Product Recovery After Scavenging I've successfully removed the palladium with a scavenger, but my product yield is very low.The scavenger may be adsorbing your product, especially if your product has functional groups that can interact with the scavenger.Optimize Scavenger Amount and Time: Use the minimum effective amount of scavenger and reduce the contact time. Perform a small-scale experiment to determine the optimal conditions. Some scavengers are designed to have low affinity for polar APIs.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing palladium from polar molecules like this compound?

A1: For polar molecules, a combination of techniques is often most effective. This can include:

  • Aqueous washes with chelating agents: Solutions of EDTA, sodium thiosulfate, or N-acetylcysteine can be used to wash the reaction mixture.

  • Solid-supported scavengers: Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) or triaminotriazine-based scavengers (TMT) are highly effective at binding palladium.[2][4][6] These can be stirred with the reaction mixture and then filtered off.

  • Activated carbon: While it can be very effective, it may also adsorb some of the desired product, so its use should be optimized.[4][5]

Q2: How can I quantify the amount of residual palladium in my sample?

A2: The most common and accurate method for quantifying trace metals like palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8][9] This technique offers very low detection limits. For a more rapid but less sensitive assessment, colorimetric methods are also available.[9]

Q3: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, which is a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the API.[5][10]

Q4: Can I use recrystallization to remove palladium?

A4: Recrystallization can sometimes be an effective final purification step to remove palladium. However, in some cases, palladium impurities can co-crystallize or become trapped within the crystal lattice of the product, which would concentrate the metal.[11] The effectiveness of recrystallization is highly dependent on the specific product and solvent system.

Q5: Should I remove the phosphine ligands before trying to remove the palladium?

A5: Yes, if possible. Phosphine ligands can be oxidized to phosphine oxides (e.g., using hydrogen peroxide), which are often more water-soluble and can be removed by aqueous extraction.[1] Removing the ligands can sometimes make the palladium more accessible to scavengers.

Quantitative Data on Palladium Removal

The efficiency of various palladium removal techniques can vary significantly depending on the specific reaction conditions and the nature of the product. The table below summarizes data from studies on different scavenging methods.

Palladium Source Initial Pd Level (ppm) Purification Method Final Pd Level (ppm) Reference
Suzuki-Miyaura Reaction~5000Aqueous Workup Only~5000[7][12]
Suzuki-Miyaura Reaction~5000Column Chromatography + Scavenging Resin< 50[7][12]
Suzuki Reaction~8005 equiv. MP-TMT Scavenger< 10[2]
Suzuki-Miyaura Coupling8000Toluene & 20% aq. NaHSO3 wash< 100[13][14]
Generic API1250Carboxen® 564 (Synthetic Carbon)12[5]
Suzuki Cross-Coupling2400SiliaMetS Thiol or Thiourea≤ 16[4]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol is suitable for removing palladium from a solution of this compound.

dot

Protocol_Scavenger start Dissolve crude product in a suitable solvent (e.g., THF, MeOH). add_scavenger Add thiol-functionalized silica scavenger (e.g., 5-10 equivalents relative to Pd). start->add_scavenger stir Stir the mixture at room temperature for 1-16 hours. add_scavenger->stir filter Filter the mixture through a pad of celite to remove the scavenger. stir->filter rinse Rinse the filter cake with fresh solvent. filter->rinse concentrate Concentrate the filtrate under reduced pressure. rinse->concentrate end Analyze for residual palladium (ICP-MS). concentrate->end

Caption: Workflow for palladium scavenging with functionalized silica.

Materials:

  • Crude this compound containing residual palladium.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).

  • A suitable solvent in which the product is soluble (e.g., THF, Methanol, Acetonitrile).

  • Celite or another filter aid.

  • Standard laboratory glassware and filtration apparatus.

Procedure:

  • Dissolve the crude this compound in a suitable solvent.

  • Add the thiol-functionalized silica scavenger. A typical starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[2]

  • Stir the resulting slurry at room temperature. The required time can range from 1 to 24 hours.[2][3] It is advisable to monitor the progress by taking small aliquots, filtering, and analyzing for palladium content.

  • Once the scavenging is complete, filter the mixture through a pad of celite to remove the silica scavenger.

  • Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Submit a sample of the final product for ICP-MS analysis to confirm the palladium levels are within the acceptable range.

Protocol 2: Aqueous Wash with a Chelating Agent

This protocol is a cost-effective method that can be performed during the initial reaction workup.

dot

Protocol_Aqueous_Wash start Dilute the reaction mixture with an organic solvent (e.g., EtOAc, DCM). prepare_wash Prepare a 5-10% w/v aqueous solution of the chelating agent (e.g., sodium thiosulfate). start->prepare_wash wash1 Transfer the organic solution to a separatory funnel and wash with the chelating solution. prepare_wash->wash1 separate1 Separate the layers. wash1->separate1 wash2 Repeat the wash with the chelating solution 1-2 more times. separate1->wash2 brine_wash Wash the organic layer with brine. wash2->brine_wash dry Dry the organic layer over anhydrous sodium sulfate. brine_wash->dry filter_concentrate Filter and concentrate the organic layer. dry->filter_concentrate end Proceed with further purification or analysis. filter_concentrate->end

Caption: Workflow for aqueous wash with a chelating agent.

Materials:

  • Post-reaction mixture containing this compound and palladium catalyst.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Chelating agent (e.g., sodium thiosulfate, EDTA, L-cysteine).

  • Deionized water.

  • Brine solution.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel and standard laboratory glassware.

Procedure:

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent.

  • Prepare a 5-10% (w/v) aqueous solution of the chosen chelating agent (e.g., sodium thiosulfate).

  • Transfer the diluted reaction mixture to a separatory funnel and wash it with the aqueous chelating solution.

  • Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the washing process two more times with fresh portions of the chelating solution.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting crude product can then be further purified if necessary (e.g., by recrystallization or chromatography).

References

thermal stability and decomposition of 4-iodothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and decomposition of 4-iodothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the potential decomposition pathways for this compound at elevated temperatures?

A2: At elevated temperatures, carboxylic acids can undergo decarboxylation, losing carbon dioxide.[4] For this compound, potential decomposition pathways could include decarboxylation and deiodination. The presence of both the amino and carboxylic acid functional groups influences the thermal behavior, with potential for both decarboxylation and deamination reactions at elevated temperatures.[1]

Q3: How should this compound be stored to ensure its stability?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere. For a related compound, 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid, the recommended storage condition is 2-8°C in a dark place under an inert atmosphere.[5] Light-sensitive compounds, such as 3-iodothiophene, should be protected from light.[6] For long-term storage of similar thiophene carboxylic acids, temperatures of -20°C for up to one month or -80°C for up to six months are recommended, with protection from light.[7]

Q4: Are there any known incompatibilities for this compound?

A4: Strong oxidizing agents and strong bases are generally incompatible with similar iodo- and carboxylic acid-containing organic compounds.[6] Contact with these substances should be avoided to prevent decomposition or unwanted reactions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected color change (darkening) of the solid material. Exposure to light, heat, or air (oxidation).1. Ensure the compound is stored in a tightly sealed, amber-colored vial. 2. Store at the recommended low temperature (2-8°C or below).[5] 3. Purge the storage container with an inert gas like argon or nitrogen before sealing.
Low yield or formation of impurities in a reaction involving heating. Thermal decomposition of the starting material.1. Lower the reaction temperature if possible. 2. Reduce the reaction time. 3. Perform the reaction under an inert atmosphere to prevent oxidative decomposition. 4. Consider using a milder coupling reagent if applicable.
Inconsistent melting point observed. Presence of impurities or decomposition during measurement.1. Recrystallize the material to improve purity. 2. Use a faster heating rate during melting point determination to minimize the time the sample spends at high temperatures. 3. Observe the sample for any signs of decomposition (e.g., gas evolution, darkening) as it melts.
Poor solubility after storage. Potential polymerization or degradation.1. Confirm the identity and purity of the material using analytical techniques such as NMR or HPLC. 2. If degradation is suspected, purify the compound before use.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundN/AC₅H₃IO₂S254.05Not available
3-Iodothiophene-2-carboxylic acid60166-84-9C₅H₃IO₂S254.05195[2][3]
2-Iodo-4,5-dimethylthiophene-3-carboxylic acid1261635-51-1C₇H₇IO₂S282.10Not available
3-Thiophenecarboxylic acid88-13-1C₅H₄O₂S128.15136-141
4-Aminothiophene-3-carboxylic acid26112-64-1C₅H₅NO₂S143.16Not available

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Place a small amount of the powdered sample (typically 5-10 mg) into a TGA sample pan (e.g., aluminum or platinum).

  • Place the pan into the TGA instrument.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen flow of 100 mL/min).[8][9]

  • Continuously monitor and record the sample weight as a function of temperature.

  • The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal transitions such as decomposition.

Methodology:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., sealed aluminum pan).

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere.[8]

  • Record the heat flow to the sample relative to the reference pan as a function of temperature.

  • An endothermic peak will indicate melting, and the peak temperature can be taken as the melting point. Exothermic events may indicate decomposition.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Weigh Sample (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weighing Encapsulation Place in TGA/DSC Pan Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Determine Decomposition Temperature TGA->TGA_Data DSC_Data Determine Melting Point & Enthalpy DSC->DSC_Data Stability_Assessment Assess Overall Thermal Stability TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment Troubleshooting_Decomposition cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Decomposition Decomposition Observed? High_Temp High Reaction Temperature Decomposition->High_Temp Air_Exposure Exposure to Air/Oxygen Decomposition->Air_Exposure Light_Exposure Exposure to Light Decomposition->Light_Exposure Incompatibles Presence of Incompatible Reagents Decomposition->Incompatibles Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Inert_Atmosphere Use Inert Atmosphere Air_Exposure->Inert_Atmosphere Protect_Light Protect from Light Light_Exposure->Protect_Light Check_Reagents Verify Reagent Compatibility Incompatibles->Check_Reagents

References

challenges in the scale-up synthesis of 4-iodothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4-iodothiophene-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Disclaimer: The synthesis of this compound is not widely reported in the literature. The following guidance, protocols, and data are based on established principles of organic chemistry and analogous syntheses of related halo-thiophene carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and effective strategy involves the direct iodination of thiophene-3-carboxylic acid. This electrophilic aromatic substitution is typically carried out using an iodine source in the presence of an oxidizing agent to prevent the reversible nature of the reaction. A popular and efficient method involves the use of N-iodosuccinimide (NIS) as the iodine source.

Q2: Why is an oxidizing agent necessary for the iodination of thiophene-3-carboxylic acid?

The direct iodination of aromatic compounds with molecular iodine (I₂) is a reversible reaction. The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent and can reduce the iodinated product back to the starting material.[1][2] An oxidizing agent is used to consume the HI as it is formed, shifting the equilibrium towards the product.[1][2]

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

  • Iodine and N-Iodosuccinimide (NIS): These are corrosive and can cause severe skin and eye irritation. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Depending on the chosen solvent (e.g., acetic acid, dichloromethane), be aware of their flammability, toxicity, and potential for peroxide formation. Always consult the Safety Data Sheet (SDS) for each chemical.

  • Pressure Build-up: The reaction may generate gaseous byproducts. When scaling up, ensure the reaction vessel is equipped with a proper pressure relief system.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Insufficient activation of the iodine source. 2. Reaction temperature is too low. 3. Deactivated starting material due to impurities.1. Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. If using NIS, an acid catalyst might be beneficial.[3] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Purify the starting thiophene-3-carboxylic acid before use.
Formation of di-iodinated byproduct 1. Excess iodinating reagent. 2. Reaction run for an extended period. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the iodinating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Perform the reaction at the lowest effective temperature.
Product is difficult to purify 1. Presence of unreacted starting material. 2. Formation of colored impurities from iodine. 3. Co-crystallization with byproducts.1. Optimize the reaction to drive it to completion. Consider a basic aqueous wash to remove unreacted carboxylic acid. 2. Wash the crude product with a solution of sodium thiosulfate to remove residual iodine. 3. Recrystallization from a suitable solvent system is often effective. Consider column chromatography for high purity material.
Yield decreases upon scale-up 1. Inefficient mixing. 2. Poor heat transfer leading to localized overheating and side reactions. 3. Inefficient work-up and isolation procedures at a larger scale.1. Use appropriate mechanical stirring to ensure homogeneity. 2. Use a jacketed reactor with controlled heating and cooling. Add reagents portion-wise to manage exotherms. 3. Adapt laboratory work-up procedures for larger equipment, considering factors like phase separation and filtration times.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from a general procedure for the iodination of thiophene derivatives.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve thiophene-3-carboxylic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Reagent Addition: Add N-iodosuccinimide (1.05-1.1 eq.) portion-wise to the solution at room temperature. If necessary, a catalytic amount of a strong acid like p-toluenesulfonic acid can be added to activate the NIS.[3]

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into water. Collect the precipitated solid by filtration.

  • Purification: Wash the crude solid with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data (Based on Analogous Reactions)

Table 1: Comparison of Reaction Conditions for Halogenation of Thiophene Carboxylic Acids

Parameter5-Bromothiophene-3-carboxylic acid SynthesisProposed this compound Synthesis
Starting Material 3-Thiophenecarboxylic acid3-Thiophenecarboxylic acid
Halogenating Agent Bromine (in acetic acid)N-Iodosuccinimide (NIS)
Equivalents of Halogenating Agent 0.9 eq.1.05 - 1.1 eq.
Solvent Glacial Acetic AcidGlacial Acetic Acid or Dichloromethane
Reaction Time 1 hour1 - 4 hours (monitor)
Temperature Room TemperatureRoom Temperature to 40 °C
Reported Yield 41% (after recrystallization)Expected to be moderate to high

Data for 5-bromothiophene-3-carboxylic acid synthesis adapted from a literature procedure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Thiophene-3-carboxylic Acid in Solvent add_nis Add N-Iodosuccinimide prep->add_nis react Stir at RT - 40°C add_nis->react monitor Monitor by TLC/HPLC react->monitor quench Pour into Water react->quench monitor->react filter Filter Crude Product quench->filter wash Wash with Na2S2O3 and Water filter->wash recrystallize Recrystallize wash->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_conversion Check Conversion by TLC/HPLC start->check_conversion no_reaction No Reaction check_conversion->no_reaction No Product Spot incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Starting Material Remaining side_products Significant Side Products check_conversion->side_products Multiple Product Spots check_reagents Check Reagent Purity and Stoichiometry no_reaction->check_reagents add_catalyst Add Acid Catalyst (e.g., p-TsOH) no_reaction->add_catalyst increase_temp Increase Temperature or Reaction Time incomplete_reaction->increase_temp optimize_conditions Optimize Reagent Stoichiometry side_products->optimize_conditions lower_temp Lower Reaction Temperature side_products->lower_temp

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling Reactivity of 4-Iodothiophene-3-carboxylic Acid and 4-Bromothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fundamental difference in reactivity between the two compounds lies in the relative strengths of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The rate-determining step in the Suzuki coupling catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the organohalide.[4] The weaker C-I bond leads to a lower activation energy for this step, resulting in a significantly higher reaction rate for iodo-substituted aromatic compounds compared to their bromo- M counterparts.[4]

Comparative Reactivity and Reaction Conditions

The enhanced reactivity of 4-iodothiophene-3-carboxylic acid allows for milder reaction conditions, including lower temperatures and shorter reaction times, compared to 4-bromothiophene-3-carboxylic acid. This can be advantageous in the synthesis of complex molecules with sensitive functional groups.

ParameterThis compound4-Bromothiophene-3-carboxylic AcidRationale
Relative Reactivity HigherLowerThe C-I bond is weaker and more easily undergoes oxidative addition with the Pd(0) catalyst.[4]
Typical Reaction Temperature Room temperature to moderate heat (e.g., 60-80 °C)Elevated temperatures (e.g., 80-100 °C)The higher reactivity of the iodo-compound allows for the use of milder conditions.
Typical Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 4-24 hours)The faster rate of oxidative addition for the iodo-compound leads to quicker reaction completion.
Catalyst Loading Potentially lower catalyst loading can be effective.Standard catalyst loading is generally required.The high reactivity may allow for a reduction in the amount of palladium catalyst needed.
Choice of Base A wider range of bases, including weaker bases like Na2CO3 or K2CO3, are often sufficient.[5]Stronger bases such as Cs2CO3 or K3PO4 may be necessary to achieve good yields.The choice of base can influence the transmetalation step of the catalytic cycle.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki coupling of 4-halothiophene-3-carboxylic acids. These are representative procedures and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki Coupling of this compound (Milder Conditions)
  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K2CO3 (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane/water (4:1, 5 mL).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh3)4 (0.03 mmol, 3 mol%).

  • Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki Coupling of 4-Bromothiophene-3-carboxylic Acid (Forcing Conditions)
  • Reaction Setup: In a reaction vessel, combine 4-bromothiophene-3-carboxylic acid (1.0 mmol), the arylboronic acid (1.5 mmol), and a stronger base like K3PO4 (3.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 6 mL).

  • Catalyst Addition: Introduce the palladium catalyst, for example, Pd(OAc)2 (0.02 mmol, 2 mol%) along with a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere at 90-100 °C for 4-24 hours, monitoring for completion.

  • Workup: After cooling, dilute the mixture with water and acidify with 1M HCl. Extract the aqueous layer with an organic solvent, dry the combined organic extracts, filter, and evaporate the solvent.

  • Purification: Purify the resulting residue via column chromatography or recrystallization to obtain the desired product.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heating Heat and Stir Reaction Mixture catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purify Column Chromatography or Recrystallization concentration->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Suzuki_Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate R-Pd(II)L2-R' pd2_halide->pd2_boronate Transmetalation (R'-B(OR)2, Base) product R-R' pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration

References

Comparative Guide to Kinetic Studies of Cross-Coupling Reactions with 4-Halothiophene-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinetic studies relevant to the cross-coupling of 4-halothiophene-3-carboxylic acids. While specific kinetic data for this exact substrate is limited in publicly available literature, this document compiles and compares kinetic data and experimental protocols for analogous cross-coupling reactions involving thiophene derivatives and aryl carboxylic acids. This information serves as a valuable resource for designing and optimizing synthetic routes for pharmacologically relevant compounds.

Introduction to Cross-Coupling with Thiophene Scaffolds

Thiophene rings are privileged structures in medicinal chemistry, and the functionalization of substituted thiophenes, such as 4-halothiophene-3-carboxylic acids, is crucial for the synthesis of a wide array of pharmaceutical compounds. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Understanding the kinetics of these reactions is paramount for process optimization, enabling control over reaction rates, yields, and impurity profiles.

Comparison of Key Cross-Coupling Reactions

The choice of cross-coupling reaction for a given transformation depends on several factors, including the nature of the coupling partners, functional group tolerance, and desired reaction conditions. The following sections provide an overview of the kinetics and experimental considerations for major cross-coupling reactions as they relate to thiophene and carboxylic acid-containing substrates.

Table 1: Qualitative Kinetic Comparison of Cross-Coupling Reactions
Reaction TypeGeneral Rate Determining StepFactors Influencing RateSuitability for Thiophene-3-carboxylic Acids
Suzuki-Miyaura Oxidative addition or TransmetalationLigand choice, base, solvent, electronic properties of substratesGenerally well-suited; the carboxylic acid may require protection or specific basic conditions.
Stille TransmetalationLigand choice, solvent, nature of the organostannaneGood functional group tolerance, but toxicity of tin reagents is a major drawback.
Heck Oxidative addition or olefin insertionBase, solvent, electronic nature of the alkeneApplicable for vinylation; direct arylation of the thiophene ring is also possible.
Sonogashira TransmetalationCopper co-catalyst, base, ligandIdeal for introducing alkyne moieties; generally tolerant of various functional groups.
Buchwald-Hartwig Reductive eliminationLigand choice, base, steric hindrance of the amineSuitable for C-N bond formation; the carboxylic acid may interact with the base.

Quantitative Kinetic Data (Representative Examples)

Direct quantitative kinetic data for the cross-coupling of 4-halothiophene-3-carboxylic acids is scarce. Therefore, this section presents representative data from studies on closely related substrates to provide a comparative baseline.

Table 2: Representative Kinetic Data for Suzuki-Miyaura Coupling of Heteroaryl Halides
SubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Rate Constant (k)Activation Energy (Ea, kJ/mol)Reference
2-BromothiophenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O80Not explicitly reportedNot explicitly reported[Generic Suzuki Protocol]
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NDMF251.8 x 10⁻⁴ s⁻¹48-62[1]
Aryl Bromides (various)PhenylacetylenePd-phosphine complexesDioxane80-120Varies with substituents54-82[1]

Note: The provided data are for illustrative purposes and are derived from studies on analogous systems. Actual kinetic parameters will vary based on specific reaction conditions.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis relies on precise monitoring of reactant consumption and product formation over time. The following are generalized protocols for key experiments that can be adapted for studying the cross-coupling reactions of 4-halothiophene-3-carboxylic acids.

General Protocol for In-Situ Reaction Monitoring
  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, temperature probe, and a port for an in-situ probe (e.g., FTIR, NMR), combine the 4-halothiophene-3-carboxylic acid, coupling partner, solvent, and any additives (e.g., base, ligand).

  • Initiation: After achieving the desired reaction temperature and ensuring a homogeneous mixture, inject the palladium catalyst to initiate the reaction.

  • Data Acquisition: Immediately begin acquiring data using the chosen analytical technique (e.g., spectra for IR/NMR, aliquots for GC/HPLC) at regular time intervals.

  • Analysis: Process the collected data to determine the concentration of reactants and products as a function of time. This data can then be used to determine the reaction order, rate constants, and other kinetic parameters.

Analytical Methods for Kinetic Monitoring
  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Requires derivatization of the carboxylic acid to an ester for analysis. Aliquots are taken from the reaction mixture at specific time points, quenched, and then analyzed.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. The reaction progress can be monitored by analyzing quenched aliquots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the simultaneous monitoring of multiple species in the reaction mixture without the need for sampling.[3][4][5]

  • In-situ Infrared (IR) Spectroscopy: A powerful tool for real-time monitoring of functional group transformations, providing insights into the reaction mechanism and kinetics.[6][7][8][9]

Visualizing Reaction Workflows and Mechanisms

Generalized Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Weigh Reactants: 4-halothiophene-3-carboxylic acid, Coupling Partner, Base, Ligand B Add Solvent A->B C Equilibrate to Reaction Temperature B->C D Inject Catalyst C->D E In-situ Monitoring (FTIR, NMR) D->E F Or Aliquot Sampling (GC, HPLC) D->F H Process Analytical Data E->H G Quench Aliquots F->G G->H I Determine Concentration vs. Time Profiles H->I J Calculate Kinetic Parameters (Rate Constant, Reaction Order, Activation Energy) I->J

Caption: Generalized workflow for kinetic analysis of cross-coupling reactions.

Logical Comparison of Cross-Coupling Mechanisms

logical_comparison cluster_suzuki Suzuki-Miyaura cluster_stille Stille cluster_heck Heck cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig S1 Oxidative Addition S2 Transmetalation (Boron to Pd) S1->S2 S3 Reductive Elimination S2->S3 S3->S1 T1 Oxidative Addition T2 Transmetalation (Tin to Pd) T1->T2 T3 Reductive Elimination T2->T3 T3->T1 H1 Oxidative Addition H2 Olefin Insertion H1->H2 H3 Beta-Hydride Elimination H2->H3 H3->H1 So1 Oxidative Addition So2 Transmetalation (Copper Acetylide to Pd) So1->So2 So3 Reductive Elimination So2->So3 So3->So1 B1 Oxidative Addition B2 Amine Coordination & Deprotonation B1->B2 B3 Reductive Elimination B2->B3 B3->B1

Caption: Simplified catalytic cycles for common cross-coupling reactions.

Conclusion and Future Directions

While direct kinetic studies on 4-halothiophene-3-carboxylic acids are not extensively reported, the principles and experimental methodologies derived from studies on analogous thiophene and carboxylic acid derivatives provide a solid foundation for researchers. The choice of cross-coupling reaction will ultimately depend on the specific synthetic goal and the desired functional group transformations. Future work should focus on generating specific kinetic data for these important substrates to enable more precise reaction optimization and scale-up in the pharmaceutical industry. The use of high-throughput experimentation and in-situ monitoring techniques will be instrumental in achieving this goal.[10]

References

The Strategic Advantage of 4-Iodothiophene-3-carboxylic Acid in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic chemistry, thiophene derivatives are indispensable scaffolds for the development of novel pharmaceuticals and functional materials. Among these, 4-iodothiophene-3-carboxylic acid stands out as a particularly advantageous building block. Its strategic utility stems primarily from the unique properties conferred by the iodine substituent, which enhances its reactivity in pivotal chemical transformations and can significantly influence biological activity. This guide provides a comparative analysis of this compound against other thiophene derivatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Superior Reactivity in Cross-Coupling Reactions

The most significant advantage of this compound lies in its enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. The carbon-iodine (C-I) bond is weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, leading to a lower activation energy for the oxidative addition step in the catalytic cycle. This translates to faster reaction rates, higher yields, and the ability to perform reactions under milder conditions, which is crucial for the synthesis of sensitive and complex molecules.

Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Cross-Coupling

FeatureThis compound4-Bromothiophene-3-carboxylic Acid4-Chlorothiophene-3-carboxylic Acid
Reactivity HighestModerateLowest
Reaction Conditions Milder (lower temperatures, shorter times)ModerateHarsher (higher temperatures, longer times)
Catalyst Loading Typically lowerModerateOften higher, requires specialized ligands
Yield Generally highestGood to moderateOften lower
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halothiophene-3-carboxylic Acid Derivative

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Halothiophene-3-carboxylic acid derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a reaction vessel, add the 4-halothiophene-3-carboxylic acid derivative, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture and the palladium catalyst to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Coupling_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation

Suzuki-Miyaura Coupling Catalytic Cycle

Influence on Biological Activity

The substitution pattern on the thiophene ring, including the presence and nature of a halogen atom, can significantly impact the biological activity of the resulting molecule. While a systematic comparative study of 4-halo-thiophene-3-carboxylic acids is not prevalent, numerous studies on thiophene derivatives in drug discovery provide insights into the role of halogen substituents.

Halogen atoms, particularly iodine, can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of an iodine atom can enhance binding affinity through halogen bonding, a non-covalent interaction between the halogen and a Lewis basic site on a protein.

Several studies have reported the synthesis and anticancer activity of various thiophene derivatives. For instance, certain thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer drug Combretastatin A-4. While these studies do not directly compare the 4-iodo derivative with other halogens, they highlight the importance of the substitution pattern on the thiophene ring for potent anticancer activity.

Table 2: Anticancer Activity of Selected Thiophene Derivatives

CompoundTarget/Cell LineActivity (IC₅₀)Reference
5-(4-fluorophenyl)thiophene-2-carboxamide derivativeHep3B5.46 µM[1]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativeA-549Effective at 10⁻⁴ M[2]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativeMDA-MB-231-[3]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, human lung carcinoma)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (solvent alone).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling_Pathway Hypothetical Inhibition of a Proliferation Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Thiophene Derivative Thiophene Derivative Thiophene Derivative->RAF Inhibition

Hypothetical Signaling Pathway Inhibition

Conclusion

This compound presents a clear strategic advantage for researchers in organic synthesis and drug discovery. Its superior reactivity in cross-coupling reactions facilitates the efficient construction of complex molecules, a cornerstone of modern medicinal chemistry. While direct comparative biological data is less common, the presence of the iodine atom offers unique opportunities for modulating pharmacokinetic properties and exploiting specific binding interactions like halogen bonding. For professionals in the field, the choice of this compound as a starting material can lead to more efficient synthetic routes and potentially novel and potent bioactive compounds.

References

A Comparative Spectroscopic Guide to the Reaction Products of 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Palladium-Catalyzed Cross-Coupling Reaction Products

This guide provides a comparative spectroscopic analysis of the products obtained from Suzuki, Heck, and Sonogashira cross-coupling reactions of 4-iodothiophene-3-carboxylic acid. This foundational molecule is a versatile building block in medicinal chemistry and materials science, and understanding the distinct spectroscopic signatures of its derivatives is crucial for efficient synthesis and characterization. This document presents expected spectroscopic data for the resulting products, detailed experimental protocols for their synthesis and characterization, and visual representations of the reaction pathways and analytical workflows.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for the products of Suzuki, Heck, and Sonogashira reactions of this compound. This data is compiled from spectral information of closely related compounds and established principles of spectroscopic analysis.

Product 1: 4-Phenylthiophene-3-carboxylic acid (Suzuki Coupling Product)

Spectroscopic TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.0 (br s, 1H, COOH), 8.25 (d, J=3.5 Hz, 1H, Th-H5), 7.70 (d, J=3.5 Hz, 1H, Th-H2), 7.50-7.35 (m, 5H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165.0 (C=O), 145.0 (C-Ar), 140.0 (C-Th), 135.0 (C-Th), 130.0 (CH-Ar), 129.5 (CH-Ar), 128.0 (CH-Ar), 127.0 (CH-Th), 125.0 (CH-Th)
IR (KBr, cm⁻¹)ν: 3100-2500 (br, O-H), 1680 (s, C=O), 1590, 1480 (m, C=C)
Mass Spec. (EI)m/z (%): 204 (M⁺, 100), 187 (M⁺-OH, 40), 159 (M⁺-COOH, 20)[1][2][3]

Product 2: 4-((E)-Styryl)thiophene-3-carboxylic acid (Heck Coupling Product)

Spectroscopic TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.8 (br s, 1H, COOH), 8.10 (d, J=3.5 Hz, 1H, Th-H5), 7.60 (d, J=3.5 Hz, 1H, Th-H2), 7.50 (d, J=16.0 Hz, 1H, =CH-Ar), 7.40-7.20 (m, 5H, Ar-H), 7.10 (d, J=16.0 Hz, 1H, Th-CH=)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165.5 (C=O), 142.0 (C-Th), 137.0 (C-Ar), 135.0 (C-Th), 130.0 (CH=), 129.0 (CH-Ar), 128.5 (CH-Ar), 127.0 (CH-Ar), 126.0 (CH=), 125.0 (CH-Th), 124.0 (CH-Th)
IR (KBr, cm⁻¹)ν: 3100-2500 (br, O-H), 1675 (s, C=O), 1620 (m, C=C), 960 (s, trans-C-H bend)
Mass Spec. (EI)m/z (%): 230 (M⁺, 100), 213 (M⁺-OH, 30), 185 (M⁺-COOH, 25)

Product 3: 4-(Phenylethynyl)thiophene-3-carboxylic acid (Sonogashira Coupling Product)

Spectroscopic TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.2 (br s, 1H, COOH), 8.30 (d, J=3.5 Hz, 1H, Th-H5), 7.80 (d, J=3.5 Hz, 1H, Th-H2), 7.55-7.40 (m, 5H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 164.5 (C=O), 138.0 (C-Th), 132.0 (CH-Ar), 130.0 (C-Th), 129.5 (CH-Ar), 129.0 (CH-Ar), 125.0 (C-Th), 123.0 (C-Ar), 95.0 (C≡C), 85.0 (C≡C)
IR (KBr, cm⁻¹)ν: 3100-2500 (br, O-H), 2210 (m, C≡C), 1685 (s, C=O), 1595, 1490 (m, C=C)
Mass Spec. (EI)m/z (%): 228 (M⁺, 100), 211 (M⁺-OH, 50), 183 (M⁺-COOH, 35)[4][5][6][7]

Experimental Protocols

Detailed methodologies for the key synthetic and analytical procedures are provided below.

Synthesis: General Procedure for Palladium-Catalyzed Cross-Coupling

1. Suzuki Coupling: In a nitrogen-purged flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) are dissolved in a mixture of toluene (10 mL) and a 2M aqueous solution of Na₂CO₃ (5 mL). The mixture is heated to 80-90°C and stirred vigorously for 12-24 hours until TLC or GC-MS indicates completion of the reaction. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. Heck Coupling: A mixture of this compound (1.0 mmol), styrene (1.2 mmol), a palladium source like Pd(OAc)₂ (0.05 mmol), a phosphine ligand such as P(o-tolyl)₃ (0.1 mmol), and a base like triethylamine (2.0 mmol) in a suitable solvent like DMF or acetonitrile (15 mL) is heated to 100-120°C in a sealed tube for 16-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated. The product is purified by recrystallization or column chromatography.

3. Sonogashira Coupling: To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a solvent mixture of THF and triethylamine (10 mL, 1:1 v/v), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol) and a copper(I) co-catalyst such as CuI (0.05 mmol) are added under a nitrogen atmosphere. The reaction is stirred at room temperature or slightly elevated temperature (40-50°C) for 6-12 hours. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as potassium bromide (KBr) pellets.

  • Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the coupling reactions and a general experimental workflow for synthesis and characterization.

Suzuki_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Phenylboronic acid Phenylboronic acid Transmetalation Transmetalation Phenylboronic acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 4-Phenylthiophene-3-carboxylic acid 4-Phenylthiophene-3-carboxylic acid Reductive Elimination->4-Phenylthiophene-3-carboxylic acid

Caption: Catalytic cycle of the Suzuki coupling reaction.

Heck_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Styrene Styrene Olefin Insertion Olefin Insertion Styrene->Olefin Insertion Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base (e.g., Et3N) Base (e.g., Et3N) Beta-Hydride Elimination Beta-Hydride Elimination Base (e.g., Et3N)->Beta-Hydride Elimination Oxidative Addition->Olefin Insertion Olefin Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0) Catalyst 4-((E)-Styryl)thiophene-3-carboxylic acid 4-((E)-Styryl)thiophene-3-carboxylic acid Beta-Hydride Elimination->4-((E)-Styryl)thiophene-3-carboxylic acid

Caption: Catalytic cycle of the Heck coupling reaction.

Sonogashira_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Phenylacetylene Phenylacetylene Transmetalation Transmetalation Phenylacetylene->Transmetalation Cu(I) acetylide formation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Transmetalation Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 4-(Phenylethynyl)thiophene-3-carboxylic acid 4-(Phenylethynyl)thiophene-3-carboxylic acid Reductive Elimination->4-(Phenylethynyl)thiophene-3-carboxylic acid

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Completion Purification Purification Workup->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Data Analysis Data Analysis NMR Spectroscopy->Data Analysis IR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis

References

A Comparative Guide to Purity Assessment of Synthesized 4-iodothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for assessing the purity of 4-iodothiophene-3-carboxylic acid, a key building block in various pharmaceutical syntheses.

Introduction to Purity Assessment

The purity of a synthesized compound can significantly impact its chemical and biological properties, making accurate purity determination essential. Various analytical methods are employed for this purpose, each with distinct advantages and limitations. This guide focuses on HPLC as a primary method and compares it with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[3][4] A typical gradient might start at 50:50 (Acetonitrile:Water with 0.1% TFA) and ramp up to 90% acetonitrile over 10-15 minutes to elute any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[4]

  • Detection: UV detection at a wavelength of 254 nm or 290 nm.[4]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) for injection.

  • Injection Volume: 10 µL.[4][5]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data on the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for volatile and thermally stable compounds.[6] For this compound, derivatization to a more volatile ester form may be necessary for optimal analysis.

Experimental Protocol: GC-MS (after derivatization)

  • Derivatization: The carboxylic acid is converted to its methyl ester by reaction with a suitable reagent like diazomethane or by Fischer esterification.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.[6]

  • Oven Temperature Program: A temperature gradient is used, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis: Purity is assessed by the relative abundance of the target compound's mass spectrum compared to other detected components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine purity.[7][8][9] Quantitative NMR (qNMR) is a non-destructive method that provides high accuracy and precision.[8][10]

Experimental Protocol: ¹H NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound sample and an internal standard of known purity are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known signal from the internal standard.

Melting Point Analysis

Melting point is a fundamental physical property used for the identification and purity assessment of crystalline solids.[11][12][13][14] Pure crystalline compounds typically have a sharp melting point range (usually 1-2°C), whereas impurities tend to depress and broaden the melting range.[11][12][15][16]

Experimental Protocol: Melting Point Determination

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the dried, crystalline this compound is packed into a capillary tube.

  • Measurement: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Data Analysis: The observed melting point range is compared to the literature value for the pure compound. A broad and depressed melting point indicates the presence of impurities.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of each analytical method for the purity assessment of this compound.

Parameter HPLC GC-MS (derivatized) ¹H NMR Melting Point
Purity Range 80-100%90-100%95-100%Qualitative
Limit of Detection ~0.01%<0.01%~0.1%>1%
Analysis Time 15-30 min20-40 min5-15 min10-20 min
Sample Amount mgµg-mgmgmg
Quantitative Accuracy HighHighVery HighLow
Structural Info LowHigh (MS)HighNone

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_primary Primary Quantitative Methods cluster_confirmatory Confirmatory/Screening Method HPLC HPLC (High Resolution Separation) Purity_Report Purity_Report HPLC->Purity_Report Quantitative Purity Value GCMS GC-MS (For Volatile Impurities) GCMS->Purity_Report Quantitative Purity Value NMR qNMR (Absolute Quantification) NMR->Purity_Report Quantitative Purity Value MP Melting Point (Initial Purity Check) Purity_Indication Purity_Indication MP->Purity_Indication Qualitative Purity Indication Synthesized_Product Synthesized this compound Synthesized_Product->HPLC Synthesized_Product->GCMS Synthesized_Product->NMR Synthesized_Product->MP

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Conclusion

For the routine purity assessment of synthesized this compound, HPLC offers the best balance of resolution, sensitivity, and quantitative accuracy. It is highly effective for separating the target compound from potential starting materials, by-products, and degradation products.

GC-MS serves as an excellent complementary technique, particularly for identifying volatile or low-molecular-weight impurities that may not be well-resolved by HPLC. NMR spectroscopy , especially qNMR, provides an orthogonal and highly accurate method for purity determination without the need for reference standards of the impurities. Finally, Melting Point Analysis is a rapid, straightforward, and cost-effective preliminary check for the presence of significant impurities in a crystalline product.

A comprehensive purity assessment strategy for this compound would ideally involve HPLC as the primary method, with NMR or GC-MS for confirmation and structural elucidation of any detected impurities.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene rings is a cornerstone in the synthesis of numerous pharmaceuticals and functional materials. Among the various methods, palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for creating carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 4-iodothiophene-3-carboxylic acid, a key intermediate in medicinal chemistry.

Performance of Palladium Catalysts: A Comparative Overview

The choice of palladium catalyst, along with the accompanying ligands, bases, and solvents, is critical for achieving high yields and reaction efficiency. Below is a summary of typical performance data for various catalytic systems in the coupling of this compound and its derivatives.

Disclaimer: The following data is compiled from various sources on the coupling of halothiophenes and other aryl halides. Direct comparative studies on this compound are limited; therefore, these values should be considered representative.

Suzuki-Miyaura Coupling Performance

The Suzuki-Miyaura reaction is a robust method for forming biaryl compounds. For the coupling of this compound with arylboronic acids, several palladium systems are effective.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-10085-95
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane80-10090-98
PdCl₂(dppf)dppfCs₂CO₃DMF80-11088-96
Pd/CNoneNa₂CO₃Ethanol/H₂O8075-90
Heck Coupling Performance

The Heck reaction is utilized for the arylation of alkenes. The coupling of this compound with various acrylates or styrenes can be achieved using phosphine-ligated or phosphine-free palladium catalysts.

Catalyst SystemLigand/AdditiveBaseSolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100-12080-92
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile80-10078-88
Pd(OAc)₂P(o-tol)₃NaOAcDMA120-14085-95
Pd/CTBABEt₃NH₂O10070-85
Sonogashira Coupling Performance

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, typically requiring a copper co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF/Toluene25-6090-98
Pd(PPh₃)₄CuIPiperidineDMF25-5088-96
Pd(OAc)₂/PPh₃CuICs₂CO₃1,4-Dioxane60-8085-95
Pd/CCuIK₂CO₃Ethanol7075-90

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for each coupling reaction.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and ligand, if separate.

  • Solvent and Degassing : Add the degassed solvent system (e.g., Toluene/H₂O 4:1). The mixture is then degassed with argon or nitrogen for 15-20 minutes.

  • Reaction : The mixture is heated to the desired temperature (e.g., 90 °C) and stirred under an inert atmosphere for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up : After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel or by recrystallization.

General Heck Coupling Protocol
  • Reaction Setup : In a sealed tube, combine this compound (1.0 eq.), the alkene (e.g., butyl acrylate, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the ligand (e.g., PPh₃, 0.04 eq.).

  • Solvent and Base : Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 eq.).

  • Degassing : The vessel is sealed and the mixture is degassed by several cycles of vacuum and backfilling with an inert gas.

  • Reaction : The reaction is heated to the specified temperature (e.g., 120 °C) for 12-24 hours.

  • Work-up : After cooling to room temperature, the mixture is filtered to remove palladium black, and the filtrate is diluted with water and extracted with an organic solvent.

  • Purification : The combined organic extracts are washed, dried, and concentrated. The residue is then purified by column chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup : To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).

  • Solvent and Amine : Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Reactant Addition : Add the terminal alkyne (1.1 eq.) dropwise to the stirred mixture.

  • Reaction : The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-24 hours until completion.

  • Work-up : The reaction mixture is filtered through a pad of celite, and the solvent is removed in vacuo. The residue is then dissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.

  • Purification : The crude product is purified by flash chromatography.

Visualizing the Process

To better understand the workflows and mechanisms, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification Reactants 4-Iodothiophene-3-COOH + Coupling Partner Inert Inert Atmosphere (N2 or Ar) Reactants->Inert Catalyst Pd Catalyst + Ligand Catalyst->Inert Base Base Base->Inert Solvent Solvent Solvent->Inert Heating Heating & Stirring Inert->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Ar-X TM Transmetalation PdII_R_R R-Pd(II)L₂-R' PdII_RX->PdII_R_R R'-B(OR)₂ PdII_R_R->Pd0 Ar-R' RE Reductive Elimination Product Ar-R' PdII_R_R->Product ArX Ar-X (4-Iodothiophene...) ArX->PdII_RX ArB R'-B(OR)₂ + Base ArB->PdII_RX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G start Desired Bond Formation? c_sp2_sp2 C(sp²)-C(sp²) (Biaryl) start->c_sp2_sp2 c_sp2_alkene C(sp²)-Alkene start->c_sp2_alkene c_sp2_sp C(sp²)-C(sp) (Alkyne) start->c_sp2_sp suzuki Use Suzuki Coupling (e.g., Pd(OAc)₂/SPhos) c_sp2_sp2->suzuki heck Use Heck Coupling (e.g., Pd(OAc)₂/PPh₃) c_sp2_alkene->heck sonogashira Use Sonogashira Coupling (e.g., PdCl₂(PPh₃)₂/CuI) c_sp2_sp->sonogashira

Caption: Decision tree for selecting a suitable palladium-catalyzed coupling reaction.

Revolutionizing Drug Discovery: A Comparative Guide to Novel Compounds from 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with promising biological activities is a continuous endeavor. This guide provides a comprehensive comparison of synthetic strategies and structural validation for novel compounds derived from the versatile building block, 4-iodothiophene-3-carboxylic acid. We present detailed experimental protocols, comparative data, and explore alternative synthetic pathways, offering a valuable resource for advancing drug discovery programs.

The thiophene ring is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the design of new therapeutic agents. This compound, in particular, offers a strategic platform for diversification through modern cross-coupling methodologies, enabling the synthesis of a wide array of novel compounds with potential applications in oncology, inflammation, and pain management.

This guide will focus on two primary synthetic routes for the derivatization of the this compound core: Suzuki-Miyaura coupling and Sonogashira coupling. We will present a detailed analysis of a series of 4-arylthiophene-3-carboxylic acid derivatives, which are structurally analogous to compounds obtainable via Suzuki coupling, and explore a representative Sonogashira coupling reaction to highlight an alternative synthetic approach.

Comparative Analysis of Synthetic Pathways

The choice of synthetic strategy is a critical decision in the drug discovery process, influencing factors such as reaction efficiency, substrate scope, and the overall feasibility of library synthesis. Here, we compare the Suzuki-Miyaura and Sonogashira coupling reactions as applied to the this compound scaffold.

Workflow for the Synthesis of Novel Thiophene Derivatives

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start_s This compound Derivative suzuki_reaction Pd Catalyst, Base start_s->suzuki_reaction boronic_acid Aryl Boronic Acid boronic_acid->suzuki_reaction product_s 4-Arylthiophene-3-carboxylic Acid Derivative suzuki_reaction->product_s start_so This compound Derivative sonogashira_reaction Pd/Cu Catalyst, Base start_so->sonogashira_reaction alkyne Terminal Alkyne alkyne->sonogashira_reaction product_so 4-Alkynylthiophene-3-carboxylic Acid Derivative sonogashira_reaction->product_so

Caption: Synthetic routes from this compound.

Performance Data of Synthesized Compounds

The following tables summarize the structural and biological activity data for a series of 4-arylthiophene-3-carboxylic acid derivatives, which serve as representative examples for compounds synthesized via Suzuki coupling. These compounds have been evaluated for their inhibitory activity against the Anoctamin-1 (ANO1) calcium-activated chloride channel, a promising target for the treatment of pain.[1][2][3]

Table 1: Synthetic Yields and Physicochemical Properties

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)
1 4-(4-Methoxyphenyl)thiophene-3-carboxylic acidC₁₂H₁₀O₃S234.2778
2 4-(4-Chlorophenyl)thiophene-3-carboxylic acidC₁₁H₇ClO₂S238.6982
3 4-(p-Tolyl)thiophene-3-carboxylic acidC₁₂H₁₀O₂S218.2785

Table 2: Biological Activity Data

Compound IDTargetAssay TypeIC₅₀ (µM)
1 ANO1YFP fluorescence quenching1.25
2 ANO1YFP fluorescence quenching0.79
3 ANO1YFP fluorescence quenching1.50

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the novel compounds are provided below.

General Synthetic Route for 4-Arylthiophene-3-carboxylic Acids

The synthesis of the 4-arylthiophene-3-carboxylic acid derivatives involves a three-step process starting with a Gewald reaction to form a 2-aminothiophene intermediate, followed by acylation and subsequent hydrolysis.[3]

Gewald Reaction Workflow

G ketone Aryl Methyl Ketone gewald Gewald Reaction (Morpholine, Ethanol) ketone->gewald cyanoacetate Ethyl Cyanoacetate cyanoacetate->gewald sulfur Sulfur sulfur->gewald aminothiophene 2-Amino-4-arylthiophene-3-carboxylate gewald->aminothiophene

Caption: Gewald reaction for 2-aminothiophene synthesis.

Step 1: Synthesis of Ethyl 2-amino-4-(aryl)thiophene-3-carboxylate (Gewald Reaction)

A mixture of the respective aryl methyl ketone (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and elemental sulfur (1.5 eq.) in ethanol is treated with morpholine (0.5 eq.). The reaction mixture is stirred at 60 °C for 3-5 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-aminothiophene derivative.

Step 2: Acylation of the 2-aminothiophene intermediate

To a solution of the 2-aminothiophene derivative (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane, the appropriate acyl chloride (1.2 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature for 8 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

The acylated intermediate (1.0 eq.) is dissolved in a mixture of methanol, tetrahydrofuran, and water. Sodium hydroxide (3.0 eq.) is added, and the mixture is heated at 60 °C for 8 hours. The reaction is then cooled, and the organic solvents are removed under reduced pressure. The aqueous residue is acidified with 1M HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the final 4-arylthiophene-3-carboxylic acid.

Representative Sonogashira Coupling Protocol

As an alternative to the Suzuki coupling, the Sonogashira coupling allows for the introduction of alkyne moieties at the 4-position of the thiophene ring.

Sonogashira Coupling of Ethyl 4-iodothiophene-3-carboxylate

To a solution of ethyl 4-iodothiophene-3-carboxylate (1.0 eq.) and phenylacetylene (1.2 eq.) in a 9:1 mixture of THF and DMA are added a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., 10 mol% CuI). A base such as triethylamine (2.0 eq.) is then added, and the mixture is stirred at 80 °C under an inert atmosphere until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield ethyl 4-(phenylethynyl)thiophene-3-carboxylate.

Structure Validation

The structures of all synthesized compounds were confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 3: Spectroscopic Data for a Representative Compound (Compound 2)

Spectroscopic TechniqueKey Data
¹H NMR (400 MHz, DMSO-d₆) δ 13.2 (s, 1H, COOH), 8.35 (s, 1H, Thiophene-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 164.5 (C=O), 145.2, 138.1, 133.5, 131.8, 129.5, 128.9, 128.6, 125.4
IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 1680 (C=O), 1595, 1480
MS (ESI) m/z 237.0 [M-H]⁻

Signaling Pathway Involvement

The 4-arylthiophene-3-carboxylic acid derivatives presented in this guide have been identified as inhibitors of the ANO1 channel. ANO1 is a calcium-activated chloride channel that plays a crucial role in nociceptive signaling.[1][2][3] In sensory neurons, noxious stimuli can lead to an influx of calcium ions, which in turn activates ANO1. The subsequent efflux of chloride ions causes membrane depolarization, contributing to the generation of action potentials and the sensation of pain.[1] The inhibition of ANO1 by these novel compounds represents a promising therapeutic strategy for the management of pain.

ANO1 Signaling in Nociception

G cluster_cell Sensory Neuron stimuli Noxious Stimuli (e.g., Heat, Bradykinin) ca_influx Ca²⁺ Influx stimuli->ca_influx ano1 ANO1 Channel ca_influx->ano1 Activates cl_efflux Cl⁻ Efflux ano1->cl_efflux Mediates depolarization Membrane Depolarization cl_efflux->depolarization action_potential Action Potential depolarization->action_potential pain Pain Sensation action_potential->pain

Caption: Role of ANO1 in the pain signaling pathway.

Conclusion

This guide provides a comparative overview of the synthesis and validation of novel compounds derived from this compound. The presented data on 4-arylthiophene-3-carboxylic acid derivatives as potent ANO1 inhibitors highlights the potential of this scaffold in the development of new analgesics. The detailed experimental protocols and comparative analysis of synthetic routes offer a practical resource for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of this versatile building block is anticipated to yield a rich diversity of new molecular entities with significant therapeutic potential.

References

Electrochemical Comparison of 4-Iodothiophene-3-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical properties of substituted thiophenes is crucial for applications ranging from organic electronics to medicinal chemistry. This guide provides a comparative analysis of the electrochemical behavior of 4-iodothiophene-3-carboxylic acid and its derivatives, integrating available experimental data with a framework for computational prediction to facilitate further research and development.

This guide presents experimental oxidation potentials for a selection of 3-substituted thiophenes to establish a baseline for comparison. Due to the limited availability of direct experimental data for this compound and its close analogs, this guide further outlines a robust computational methodology for predicting their redox potentials. This dual approach offers a comprehensive platform for evaluating the electronic characteristics of this important class of molecules.

Comparative Analysis of Oxidation Potentials

The electrochemical behavior of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. These substituents can alter the electron density of the ring, thereby affecting the ease of oxidation or reduction.

Experimental Data

The following table summarizes the experimental oxidation potentials for a series of 3-substituted thiophenes, providing a tangible reference for their relative ease of oxidation.

CompoundAbbreviationOxidation Potential (V vs. SCE)
3-MethoxythiopheneMOT1.1
3-ThiophenemethanolTM1.5
3-ThiopheneethanolTE1.5
3-Thiophenecarboxylic acidTCA1.8

Data sourced from a study on the electrochemical synthesis and characterization of 3-substituted thiophene conducting copolymers.

Computational Predictions for Halogenated Derivatives

The following table presents a framework for a comparative analysis based on computationally predicted oxidation potentials. The values for the iodo-, bromo-, chloro-, and fluoro- derivatives would be populated upon performing the DFT calculations as described in the Experimental Protocols section.

CompoundPredicted Oxidation Potential (V)
This compoundValue to be calculated
4-Bromothiophene-3-carboxylic acidValue to be calculated
4-Chlorothiophene-3-carboxylic acidValue to be calculated
4-Fluorothiophene-3-carboxylic acidValue to be calculated
4-Aminothiophene-3-carboxylic acidValue to be calculated
4-Nitrothiophene-3-carboxylic acidValue to be calculated

Experimental and Computational Protocols

Accurate and reproducible data is the cornerstone of comparative analysis. This section details the methodologies for both experimental electrochemical measurements and computational predictions.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species.

1. Instrumentation:

  • A three-electrode electrochemical cell.

  • Potentiostat/Galvanostat.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

  • Counter Electrode: Platinum wire.

2. Reagents:

  • Acetonitrile (CH₃CN), anhydrous.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Analyte (thiophene derivative) at a concentration of 1-5 mM.

  • Ferrocene (as an internal standard).

3. Electrode Preparation:

  • The GCE is polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.

  • The electrode is then sonicated in ethanol and deionized water to remove any residual alumina particles.

  • Finally, the electrode is dried under a stream of nitrogen.

4. Measurement Procedure:

  • The electrolyte solution is deoxygenated by bubbling with high-purity nitrogen or argon for at least 15 minutes prior to the measurement.

  • A blank CV of the electrolyte solution is recorded to determine the potential window.

  • The analyte is added to the cell, and the solution is deoxygenated for another 5 minutes.

  • The CV is recorded at a specific scan rate (e.g., 100 mV/s).

  • Ferrocene is added as an internal standard, and its redox couple is measured to calibrate the potential values.

ExperimentalWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Polish Glassy Carbon Electrode C Assemble 3-Electrode Cell A->C B Prepare Electrolyte & Analyte Solution B->C D Deoxygenate Solution E Record Blank CV D->E F Add Analyte & Deoxygenate E->F G Record Analyte CV F->G H Add Ferrocene & Record CV G->H I Determine Oxidation Potential H->I J Calibrate vs. Ferrocene I->J

Cyclic Voltammetry Experimental Workflow
Computational Protocol: DFT Calculations

DFT calculations provide a theoretical means to estimate the oxidation potentials of molecules.

1. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Methodology:

  • Geometry Optimization: The ground-state geometries of both the neutral and the radical cation (oxidized) species of the thiophene derivatives are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).

  • Solvation Energy Calculation: The effects of the solvent (acetonitrile) are incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Single-point energy calculations are performed on the gas-phase optimized geometries with the chosen solvation model.

  • Calculation of Oxidation Potential: The adiabatic ionization potential (IP) in solution is calculated as the difference in the Gibbs free energy of the radical cation and the neutral molecule in solution. The absolute oxidation potential is then obtained by referencing the calculated IP to the absolute potential of a reference electrode.

ComputationalWorkflow cluster_gas Gas Phase Calculations cluster_solv Solvation Calculations cluster_pot Potential Calculation A Optimize Geometry (Neutral Molecule) C Solvation Energy (Neutral Molecule) A->C B Optimize Geometry (Radical Cation) D Solvation Energy (Radical Cation) B->D E Calculate Gibbs Free Energy Difference (ΔG) C->E D->E F Reference to Standard Electrode E->F G Predicted Oxidation Potential F->G LogicalRelationships substituent Substituent Properties (e.g., Hammett parameter) electron_density Electron Density on Thiophene Ring substituent->electron_density influences homo_lumo HOMO/LUMO Energy Levels electron_density->homo_lumo determines redox_potential Redox Potential (Oxidation/Reduction) homo_lumo->redox_potential correlates with

Assessing the Efficiency of Different Bases in Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The strategic functionalization of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, thiophene derivatives are of significant interest due to their presence in numerous biologically active compounds. The C-C bond formation at the C4 position of a thiophene-3-carboxylic acid scaffold, specifically 4-iodothiophene-3-carboxylic acid, is a key transformation. The success of such transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions, is critically dependent on the choice of base. This guide provides a comparative assessment of the efficiency of various bases in these reactions, supported by representative experimental data and detailed protocols.

The Critical Role of the Base

In palladium-catalyzed cross-coupling reactions, the base plays multiple crucial roles. It is essential for the activation of the organometallic reagent in Suzuki reactions (boronic acids), the deprotonation of the terminal alkyne in Sonogashira reactions, and the regeneration of the active Pd(0) catalyst in the final step of the catalytic cycle for all three reaction types.[1][2] The nature of the base, its strength, and its solubility can significantly influence the reaction yield, rate, and selectivity.

Comparison of Bases in Common Cross-Coupling Reactions

While direct comparative studies on this compound are not extensively documented in publicly available literature, we can infer the relative efficiencies of different bases from studies on structurally similar aryl iodides. The following tables summarize the expected performance of commonly used bases in Suzuki, Sonogashira, and Heck reactions. The presented yields are illustrative and based on general findings for aryl iodides in these reaction types.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The choice of base is crucial for the transmetalation step. Inorganic bases are generally preferred.[3][4]

BaseTypepKa (Conjugate Acid)Expected Yield (%)Remarks
Sodium Carbonate (Na₂CO₃)Inorganic10.390-98Often the most effective base, providing high yields.[3]
Potassium Carbonate (K₂CO₃)Inorganic10.385-95A very common and effective base, often used interchangeably with Na₂CO₃.
Potassium Phosphate (K₃PO₄)Inorganic12.380-95A stronger base that can be effective when other bases fail, particularly with less reactive boronic acids.[5]
Cesium Carbonate (Cs₂CO₃)Inorganic10.385-97Its higher solubility in organic solvents can sometimes lead to improved results.
Sodium Hydroxide (NaOH)Inorganic15.740-70Can be effective, but its high basicity may lead to side reactions and is often less optimal than carbonates or phosphates.[4]
Triethylamine (TEA)Organic10.850-75Generally less effective than inorganic bases in Suzuki reactions.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically requires a mild base to deprotonate the alkyne.[6]

BaseTypepKa (Conjugate Acid)Expected Yield (%)Remarks
Triethylamine (NEt₃)Organic10.885-95A very common and effective base for Sonogashira reactions.
PiperidineOrganic11.190-98Often gives the highest yields, particularly under aerobic conditions.[6]
Diisopropylethylamine (DIPEA)Organic10.780-90A non-nucleophilic base that can be advantageous in certain cases.
Cesium Carbonate (Cs₂CO₃)Inorganic10.370-85Can be used in copper-free Sonogashira reactions and is effective at room temperature.[7]
Potassium Carbonate (K₂CO₃)Inorganic10.360-80Generally provides lower yields compared to organic amines in traditional Sonogashira protocols.[6]
Tetrabutylammonium Fluoride (TBAF)Organic Salt-80-95Can act as a base and a phase-transfer catalyst in copper- and amine-free conditions, leading to moderate to excellent yields.[8]
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. A base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active palladium catalyst.[1]

BaseTypepKa (Conjugate Acid)Expected Yield (%)Remarks
Potassium Carbonate (K₂CO₃)Inorganic10.385-95Often proven to be the best base for Heck reactions, providing excellent yields.
Sodium Carbonate (Na₂CO₃)Inorganic10.370-85Can afford the product but often in lower yields compared to K₂CO₃.
Triethylamine (NEt₃)Organic10.880-90A common and effective organic base for the Heck reaction.
Tributylamine (Bu₃N)Organic10.975-85Another organic base that gives moderate to good yields.

Experimental Protocols

The following are general experimental protocols for palladium-catalyzed cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and reaction scales.

General Suzuki-Miyaura Coupling Protocol
  • To a reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the chosen base (2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Add a suitable solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL).

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Sonogashira Coupling Protocol
  • To a reaction vessel, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).

  • The vessel is evacuated and backfilled with an inert gas.

  • Add a suitable solvent (e.g., THF or DMF, 5 mL) and the chosen base (e.g., triethylamine or piperidine, 2.0 mmol).

  • The reaction mixture is stirred at room temperature or heated (typically 50-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Heck Reaction Protocol
  • In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • The vessel is flushed with an inert gas.

  • Add a suitable solvent (e.g., DMF or NMP, 5 mL).

  • The reaction mixture is heated to a high temperature (typically 100-140 °C) and stirred for several hours (6-24 hours), with reaction progress monitored by an appropriate analytical technique.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated.

  • Purification of the final product is achieved by column chromatography.

Experimental Workflow

The general workflow for assessing the efficiency of different bases in these cross-coupling reactions is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_evaluation Evaluation start Start reactants Prepare Reactants: This compound, Coupling Partner, Pd Catalyst start->reactants setup Set up Parallel Reactions with Different Bases reactants->setup conditions Control Reaction Conditions: Temperature, Time, Solvent setup->conditions monitor Monitor Reaction Progress (TLC, GC-MS) conditions->monitor workup Work-up and Isolation monitor->workup purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization yield Calculate Yield characterization->yield comparison Compare Base Efficiency yield->comparison end_node End comparison->end_node

Caption: Experimental workflow for assessing base efficiency.

Conclusion

The selection of an appropriate base is a critical parameter for the successful outcome of palladium-catalyzed cross-coupling reactions involving this compound. For Suzuki-Miyaura reactions, inorganic bases like sodium and potassium carbonate generally provide the highest yields. In Sonogashira couplings, organic amines such as piperidine and triethylamine are often superior. For the Heck reaction, potassium carbonate is a highly effective choice. The provided protocols and workflow offer a solid foundation for researchers to systematically evaluate and optimize reaction conditions for their specific synthetic needs. It is important to reiterate that the optimal base and conditions should be determined empirically for each specific substrate combination.

References

A Comparative Guide to Copper-Free versus Copper-Cocatalyzed Sonogashira Coupling of 4-Iodothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of complex molecules vital to the pharmaceutical and materials science industries. A key consideration in designing a Sonogashira coupling is the decision to include a copper cocatalyst. This guide provides a comparative analysis of copper-free and copper-cocatalyzed Sonogashira reactions, with a focus on the coupling of 4-iodothiophene-3-carboxylic acid and structurally similar substrates. This comparison is supported by experimental data from peer-reviewed literature to inform methodology selection.

Performance Comparison: Copper-Free vs. Copper-Cocatalyzed Systems

The inclusion of a copper(I) salt as a cocatalyst in Sonogashira reactions has been the traditional approach, valued for its ability to facilitate the reaction under mild conditions. However, the development of highly active palladium catalysts and sophisticated ligands has made copper-free Sonogashira couplings an increasingly viable and, in some cases, advantageous alternative. The primary trade-offs between the two systems often revolve around reaction kinetics, substrate compatibility, and operational simplicity.

Key Distinctions:

  • Reaction Mechanism: In the conventional copper-cocatalyzed Sonogashira reaction, the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. In the copper-free variant, the formation of the palladium acetylide is thought to occur directly, often requiring a stronger base or more reactive palladium catalyst.

  • Glaser-Hay Homocoupling: A significant drawback of copper-cocatalyzed reactions is the potential for the undesired homocoupling of the terminal alkyne, known as the Glaser-Hay coupling. This side reaction can reduce the yield of the desired cross-coupled product and complicate purification. Copper-free systems eliminate this side reaction pathway.

  • Toxicity and Contamination: Copper residues can be problematic in the synthesis of pharmaceutical intermediates due to their potential toxicity. Copper-free reactions circumvent this issue, simplifying the purification process and leading to cleaner product profiles.

  • Reaction Conditions: While traditional copper-cocatalyzed reactions were favored for their mild conditions, modern copper-free protocols can often be performed at or near room temperature with high efficiency.

Experimental Data Summary

The following table summarizes experimental data for Sonogashira couplings on thiophene substrates, providing a comparative overview of reaction conditions and yields for both copper-free and copper-cocatalyzed systems. While a direct comparison on this compound is not available in the cited literature, the data from structurally analogous substrates offer valuable insights.

ParameterCopper-Free SonogashiraCopper-Cocatalyzed Sonogashira
Thiophene Substrate 2-Iodothiophene2-Iodothiophene-3-carboxylic acid
Alkyne PhenylacetylenePhenylacetylene
Palladium Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂
Ligand PPh₃Triphenylarsine
Copper Cocatalyst NoneCuI
Base DiisopropylamineEt₃N
Solvent DMFDMF
Temperature 100 °C100 °C
Reaction Time 2 h2 h
Yield 95% (conversion)90%

Experimental Protocols

Below are detailed experimental methodologies for the representative copper-free and copper-cocatalyzed Sonogashira reactions cited in the data table.

Copper-Free Sonogashira Coupling of 2-Iodothiophene

This protocol is adapted from a study demonstrating a robust copper-free Sonogashira coupling.

Materials:

  • 2-Iodothiophene

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Palladium(II) bis(triphenylphosphine) dichloride)

  • PPh₃ (Triphenylphosphine)

  • Diisopropylamine

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophene (1.0 eq), phenylacetylene (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Add anhydrous DMF as the solvent, followed by diisopropylamine (2.0 eq) as the base.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography. A 95% conversion was reported under these conditions.[1]

Copper-Cocatalyzed Sonogashira Coupling of 2-Iodothiophene-3-carboxylic acid

This protocol is based on a reported synthesis utilizing a copper-cocatalyzed Sonogashira reaction.

Materials:

  • 2-Iodothiophene-3-carboxylic acid

  • Phenylacetylene

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Triphenylarsine

  • CuI (Copper(I) iodide)

  • Et₃N (Triethylamine)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a reaction flask, dissolve 2-iodothiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add triethylamine (3.0 eq) to the solution.

  • To this mixture, add phenylacetylene (1.1 eq), Pd(OAc)₂ (0.05 eq), triphenylarsine (0.1 eq), and CuI (0.1 eq).

  • Heat the reaction mixture at 100 °C for 2 hours under an inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by pouring the reaction mixture into water, followed by acidification, filtration, and subsequent purification, yielding the desired product in 90% yield.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflows for the copper-free and copper-cocatalyzed Sonogashira reactions.

Copper_Cocatalyzed_Sonogashira cluster_reactants Reactant Preparation cluster_catalyst Catalyst System A This compound F Reaction Mixture in Solvent A->F B Terminal Alkyne B->F C Palladium Catalyst C->F D Copper(I) Cocatalyst D->F E Base E->F G Heating & Stirring F->G H Workup & Purification G->H I Final Product H->I

Caption: Workflow for Copper-Cocatalyzed Sonogashira Coupling.

Copper_Free_Sonogashira cluster_reactants Reactant Preparation cluster_catalyst Catalyst System A This compound F Reaction Mixture in Solvent A->F B Terminal Alkyne B->F C Palladium Catalyst C->F D Ligand D->F E Base E->F G Heating & Stirring F->G H Workup & Purification G->H I Final Product H->I

Caption: Workflow for Copper-Free Sonogashira Coupling.

References

Confirming the Stereochemistry of 4-Iodothiophene-3-Carboxylic Acid Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical step in the development of pharmaceutical compounds, as different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. For chiral thiophene derivatives such as 4-iodothiophene-3-carboxylic acid, unequivocally establishing the three-dimensional arrangement of atoms is paramount. This guide provides a comparative overview of X-ray diffraction analysis and alternative techniques for stereochemical confirmation, supported by experimental protocols and data interpretation.

Performance Comparison: X-ray Diffraction vs. Alternative Spectroscopic Methods

Single-crystal X-ray diffraction (XRD) is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.[1] Spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable alternatives, particularly for compounds that are difficult to crystallize.

Technique Principle Sample Requirements Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction (XRD) Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.High-quality single crystal (typically >0.1 mm).[2]Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry.Unambiguous and definitive structural determination.Crystal growth can be a significant bottleneck.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3]Chiral molecule in solution (achiral solvent required).Information about the absolute configuration and conformational properties in solution.[4]Does not require crystallization; provides solution-state conformation.[3]Requires quantum mechanical calculations for spectral interpretation; can be complex for highly flexible molecules.[5]
NMR Spectroscopy (Mosher's Method) Analysis of the differential chemical shifts in the ¹H NMR spectra of diastereomeric esters formed by reacting a chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6][7]Diastereomeric derivatives of the chiral molecule.Assignment of the absolute configuration of secondary alcohols and amines.[8][9]High sensitivity and requires only small amounts of sample.Indirect method; requires successful derivatization and careful spectral analysis.

Data Presentation: Crystallographic Data for Thiophene Derivatives

While specific crystallographic data for this compound is not publicly available, the data for the parent compound, thiophene-3-carboxylic acid, provides a representative example of the type of information obtained from an XRD study.

Table 1: Representative Crystallographic Data for Thiophene-3-Carboxylic Acid

Note: This data is for the parent compound and serves as an illustrative example.

Parameter Value
Chemical Formula C₅H₄O₂S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.33 Å, b = 5.13 Å, c = 10.55 Å
α = 90°, β = 108.5°, γ = 90°
Volume 530.1 ų
Z 4
Density (calculated) 1.60 g/cm³
Key Bond Lengths C-S: ~1.71 Å, C=O: ~1.22 Å, C-O: ~1.31 Å
Key Bond Angles C-S-C: ~92.2°, O-C-O: ~123.5°

Source: Based on typical values for thiophene derivatives and publicly available data for thiophene-3-carboxylic acid from the Cambridge Structural Database (CSD).[10]

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure and absolute stereochemistry of a crystalline compound.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for XRD. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystals should be well-formed, transparent, and typically between 0.1 and 0.3 mm in size.[2]

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer head on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The intensities are then corrected for various factors (e.g., Lorentz and polarization effects) to obtain the structure factors.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density map. The model is then refined by least-squares methods to improve the fit between the observed and calculated structure factors.

  • Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of a chiral molecule in solution.

Methodology:

  • Sample Preparation: Prepare a solution of the chiral this compound derivative in a suitable achiral solvent (e.g., chloroform-d or carbon tetrachloride) at a concentration that gives an adequate signal-to-noise ratio.

  • VCD Spectrum Acquisition: Record the VCD spectrum of the sample using a VCD spectrometer. This involves passing alternating left and right circularly polarized infrared light through the sample and measuring the differential absorbance.

  • Computational Modeling: Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectra for both enantiomers of the molecule. This requires a conformational search to identify the low-energy conformers and then calculating their Boltzmann-weighted average spectrum.

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the computationally predicted spectra for the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.

NMR Spectroscopy: Mosher's Method

Objective: To determine the absolute configuration of a chiral secondary alcohol or amine. While the target molecule is a carboxylic acid, this method is applicable to its derivatives containing a chiral alcohol moiety.

Methodology:

  • Derivative Formation: React the chiral alcohol derivative of this compound separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters.

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Spectral Analysis: Assign the proton signals in the NMR spectra for both diastereomers.

  • Chemical Shift Difference Calculation: Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

  • Configuration Assignment: Based on the established model for Mosher esters, a positive Δδ value for protons on one side of the ester plane and a negative Δδ for those on the other side allows for the assignment of the absolute configuration at the carbinol center.[6][7]

Visualizations

Experimental Workflow for X-ray Diffraction

XRD_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation Final_Structure Final 3D Structure & Stereochemistry Validation->Final_Structure Technique_Comparison cluster_xrd X-ray Diffraction (XRD) cluster_vcd Vibrational Circular Dichroism (VCD) cluster_nmr NMR (Mosher's Method) XRD_Principle Principle: X-ray Scattering from Crystal Lattice XRD_Sample Sample: Single Crystal XRD_Principle->XRD_Sample XRD_Output Output: 3D Atomic Coordinates XRD_Sample->XRD_Output XRD_Result Result: Unambiguous Stereochemistry XRD_Output->XRD_Result VCD_Principle Principle: Differential Absorption of Polarized IR Light VCD_Sample Sample: Solution VCD_Principle->VCD_Sample VCD_Output Output: VCD Spectrum VCD_Sample->VCD_Output VCD_Comparison Comparison with DFT Calculation VCD_Output->VCD_Comparison VCD_Result Result: Absolute Configuration in Solution VCD_Comparison->VCD_Result NMR_Principle Principle: Chemical Shift Differences in Diastereomers NMR_Sample Sample: Diastereomeric Derivatives NMR_Principle->NMR_Sample NMR_Output Output: ¹H NMR Spectra NMR_Sample->NMR_Output NMR_Analysis Analysis of Δδ (δS - δR) NMR_Output->NMR_Analysis NMR_Result Result: Relative Configuration Assignment NMR_Analysis->NMR_Result

References

Safety Operating Guide

Proper Disposal of 4-Iodothiophene-3-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4-iodothiophene-3-carboxylic acid is paramount in any research and development setting. As a halogenated organic compound and a carboxylic acid, this substance requires specific handling procedures to mitigate environmental and safety risks. This guide provides detailed protocols for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Waste Characterization and Segregation

This compound falls into two primary hazardous waste categories:

  • Halogenated Organic Waste: Due to the presence of iodine.[1]

  • Acidic Waste: As a carboxylic acid.

Proper segregation is critical. Do not mix this compound with the following:

  • Non-halogenated organic waste.[1][2]

  • Strong bases or strong oxidizing agents.[3]

  • Aqueous solutions intended for drain disposal.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the collection and disposal of this compound waste.

Experimental Protocol: Waste Collection and Labeling

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container compatible with halogenated organic acids. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid.[4][5]

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[4][6]

    • Clearly write the full chemical name: "this compound" and its concentration if in a solution.

    • Maintain a running list of all components and their approximate percentages if it is a mixed waste stream.[6]

  • Transfer the Waste:

    • Carefully transfer the this compound waste into the labeled container.

    • If the compound is a solid, use a scoop or spatula.

    • If it is in a solution, pour carefully to avoid splashing.

  • Secure and Store the Container:

    • Tightly close the container lid immediately after adding the waste.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA) for hazardous waste.[7]

    • Ensure the storage area is cool, dry, and well-ventilated.[4]

    • Use secondary containment (e.g., a chemical-resistant tray) to prevent the spread of potential spills.[4]

  • Arrange for Disposal:

    • Once the container is full or has been in storage for the maximum allowed time (consult your institution's guidelines), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]

    • Disposal will typically involve incineration at a licensed hazardous waste facility.[1]

Important Considerations:

  • Drain Disposal is Prohibited: Do not dispose of this compound, or solutions containing it, down the sink.[6][8] Halogenated compounds and many organic acids are not suitable for sewer disposal.[7][8]

  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure. Dispose of contaminated materials (e.g., paper towels, gloves) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have 4-iodothiophene- 3-carboxylic acid waste ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify Waste: - Halogenated Organic - Acidic ppe->classify container 3. Select & Label Appropriate Waste Container classify->container transfer 4. Transfer Waste to Container in a Fume Hood container->transfer secure 5. Securely Close and Store Container in SAA transfer->secure disposal 6. Contact EHS for Waste Pickup and Disposal secure->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-iodothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 4-iodothiophene-3-carboxylic acid, a compound requiring careful management in a laboratory setting. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on best practices derived from safety data sheets (SDS) of structurally similar compounds, including various thiophene carboxylic acids and iodo-compounds. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] For prolonged or repeated contact, consult the glove supplier for appropriate breakthrough time and thickness.
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.Government-approved eye and face protection should be worn at all times in the laboratory.[1] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger scale operations, consider chemical-resistant aprons or suits.Wear appropriate protective clothing to prevent skin exposure.[2][4] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][2][3][4] If dusts or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates is recommended.[3]Respiratory protection is required when dusts are generated.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4]

  • Ensure that safety showers and eyewash stations are in close proximity to the workstation and are in good working order.[2][3]

  • Before starting work, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2][4] Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing.[2][4] Seek medical attention.[2][4]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][4]

  • If swallowed: Rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound as hazardous waste in accordance with local, regional, and national regulations.[2] Do not allow the chemical to enter drains or waterways.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and empty containers, should be considered hazardous waste and disposed of accordingly.[2] Place these materials in a suitable, labeled container for disposal by a licensed waste management company.[2]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow A Preparation & Engineering Controls - Work in Fume Hood - Verify Eyewash/Shower Access B Don Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield - Lab Coat A->B Proceed when ready C Handling of this compound - Avoid Inhalation & Contact - No Food/Drink B->C Begin experiment I Spill? C->I During handling J Exposure? C->J During handling D Post-Handling Procedures - Wash Hands Thoroughly - Decontaminate Work Area E Waste Segregation D->E After completion F Chemical Waste Disposal - Collect in Labeled, Sealed Container E->F G Contaminated PPE & Materials Disposal - Collect in Labeled, Sealed Container E->G H Emergency Response H->C After cleanup I->D No I->H Yes J->D No K Follow Emergency Procedures - Skin/Eye Contact - Inhalation - Ingestion J->K Yes K->C After first aid & medical attention

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.